NAS-181 dimesylate
Descripción
Propiedades
IUPAC Name |
methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMIRRDPBKNMY-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662762 | |
| Record name | Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205242-62-2 | |
| Record name | Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NAS-181 Dimesylate (Viloxazine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NAS-181 dimesylate, chemically known as viloxazine, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Historically classified as a selective norepinephrine reuptake inhibitor (NRI), recent research has elucidated a more complex pharmacological profile.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of viloxazine's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. Viloxazine is now understood to be a serotonin norepinephrine modulating agent (SNMA), with primary activities as a moderate inhibitor of the norepinephrine transporter (NET), an antagonist of the serotonin 5-HT2B receptor, and an agonist of the serotonin 5-HT2C receptor.[5][6][7] These multimodal actions synergistically increase levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a key brain region implicated in the pathophysiology of ADHD.[4][8][9]
Core Pharmacodynamics: A Multimodal Mechanism
The therapeutic effects of viloxazine are attributed to its combined influence on both the noradrenergic and serotonergic systems. Unlike traditional NRIs, viloxazine's interaction with specific serotonin receptor subtypes is a critical component of its mechanism.[4][5]
Noradrenergic System Modulation
Viloxazine moderately inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[3][4] This inhibition leads to increased extracellular concentrations of norepinephrine in the prefrontal cortex (PFC).[3][9][10] Due to the high affinity of the NET for dopamine in the PFC (where dopamine transporters are sparse), viloxazine also indirectly increases extracellular dopamine levels in this region.[3][4]
Serotonergic System Modulation
Recent studies have revealed viloxazine's significant activity at serotonin receptors, which distinguishes it from other non-stimulant ADHD medications like atomoxetine.[4][5][7]
-
5-HT2B Receptor Antagonism: Viloxazine acts as an antagonist at 5-HT2B receptors.[1][5][8] These receptors are located on GABAergic interneurons that provide tonic inhibition to serotonin neurons in the dorsal raphe nucleus.[2] By antagonizing these receptors, viloxazine may disinhibit serotonin neurons, leading to an increase in serotonin release in the PFC.[2][4]
-
5-HT2C Receptor Agonism: The compound is also an agonist at 5-HT2C receptors.[1][5][8] Activation of 5-HT2C receptors is known to modulate the activity of the mesolimbic and mesocortical dopamine pathways, which may contribute to the therapeutic effects on hyperactivity and impulsivity.[5][11]
Quantitative Pharmacological Data
The binding affinities and functional potencies of viloxazine at its primary molecular targets have been characterized through various in vitro assays. The data is summarized in the tables below.
Table 1: In Vitro Binding Affinities of Viloxazine
| Target | Species | Assay Type | Ligand | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | Human | Binding Affinity (KD) | N/A | 155 - 630 | [1] |
| Norepinephrine Transporter (NET) | Rat | Inhibitory Constant (Ki) | [³H]-NE | 2300 | [5][8] |
| Serotonin Transporter (SERT) | Human | Binding Affinity (KD) | N/A | 17,300 | [1] |
| Dopamine Transporter (DAT) | Human | Binding Affinity (KD) | N/A | >100,000 | [1] |
| Serotonin 5-HT2B Receptor | Human | Inhibitory Constant (Ki) | N/A | 3,900 | [1] |
| Serotonin 5-HT2C Receptor | Human | Inhibitory Constant (Ki) | N/A | 6,400 | [1] |
| Serotonin 5-HT7 Receptor | Human | Inhibitory Constant (Ki) | N/A | 1,900 | [12] |
Table 2: In Vitro Functional Activity of Viloxazine
| Target | Activity | Assay Type | Value | Reference |
| Norepinephrine Transporter (NET) | Inhibition | [³H]-NE Uptake (IC50) | 200 - 630 nM | [4][6] |
| Serotonin 5-HT2B Receptor | Antagonism | IP1 HTRF® (IC50) | 27.0 µM | [5][8] |
| Serotonin 5-HT2B Receptor | Antagonism | IP1 HTRF® (KB) | 4.2 µM | [5][8] |
| Serotonin 5-HT2C Receptor | Agonism | IP1 HTRF® (EC50) | 32.0 µM | [5][8] |
| Serotonin 5-HT2C Receptor | Agonism | Ca2+ Assay (EC50) | 1.6 µM | [12] |
| Serotonin 5-HT7 Receptor | Antagonism | Functional Assay (IC50) | 6.7 µM | [12] |
Table 3: In Vivo Effects of Viloxazine on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex
| Neurotransmitter | Dose (mg/kg, IP) | Maximum Increase (vs. Vehicle) | Time to Peak (minutes) | Reference |
| Norepinephrine (NE) | 50 | ~800% | 60 | [4][5] |
| Dopamine (DA) | 50 | ~400% | 60 | [4][5] |
| Serotonin (5-HT) | 50 | ~500% | 60 | [4][5] |
| Norepinephrine (NE) | 30 | Significantly Increased | N/A | [10] |
| Dopamine (DA) | 30 | Significantly Increased | N/A | [10] |
| Serotonin (5-HT) | 30 | Significantly Increased | N/A | [10] |
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the mechanism of action of viloxazine and representative experimental workflows.
References
- 1. Viloxazine - Wikipedia [en.wikipedia.org]
- 2. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 7. cafermed.com [cafermed.com]
- 8. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
NAS-181 Dimesylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 dimesylate is a potent and highly selective antagonist of the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (r5-HT1B).[1][2] As a research chemical, it serves as a critical tool for investigating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. Its mechanism of action involves the inhibition of terminal 5-HT1B autoreceptors, leading to an increase in the turnover and synaptic concentration of 5-HT.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways.
Pharmacological Profile
NAS-181 is distinguished by its high affinity and selectivity for the rat 5-HT1B receptor. Its antagonistic properties have been demonstrated in various in vitro and in vivo studies.
Mechanism of Action
NAS-181 acts as a competitive antagonist at the r5-HT1B receptor.[3] By blocking the inhibitory feedback mechanism mediated by these presynaptic autoreceptors, NAS-181 enhances the release of serotonin.[1] This leads to increased 5-HT metabolism and synthesis in several brain regions. Furthermore, NAS-181 has been shown to dose-dependently increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats, suggesting an inhibitory serotonergic tone on cholinergic neurons mediated by 5-HT1B receptors.[4]
Data Presentation: Binding Affinities and Receptor Selectivity
The following table summarizes the binding affinities of NAS-181 for various neurotransmitter receptors.
| Receptor | Ligand | Kᵢ (nM) | Species | Reference |
| 5-HT₁B | NAS-181 | 47 | Rat | [1][2] |
| 5-HT₁B | NAS-181 | 630 | Bovine | [1] |
| 5-HT₂A | NAS-181 | >3000 | Not Specified | [1] |
| 5-HT₂C | NAS-181 | >3000 | Not Specified | [1] |
| 5-HT₆ | NAS-181 | >3000 | Not Specified | [1] |
| 5-HT₇ | NAS-181 | >3000 | Not Specified | [1] |
| α₁-adrenoceptor | NAS-181 | >3000 | Not Specified | [1] |
| α₂-adrenoceptor | NAS-181 | >3000 | Not Specified | [1] |
| β-adrenoceptor | NAS-181 | >3000 | Not Specified | [1] |
| Dopamine D₁ | NAS-181 | >3000 | Not Specified | [1] |
| Dopamine D₂ | NAS-181 | >3000 | Not Specified | [1] |
In Vivo Effects
Subcutaneous administration of NAS-181 in rats has been shown to produce a range of neurochemical and behavioral effects, as detailed in the table below.
| Effect | Dosage | Species | Brain Region(s) | Magnitude of Effect | Reference |
| Increased Acetylcholine Release | 1-10 mg/kg, s.c. | Rat | Frontal Cortex | Up to 500% of control | [4] |
| Increased Acetylcholine Release | 1-10 mg/kg, s.c. | Rat | Ventral Hippocampus | Up to 230% of control | [4] |
| Enhanced 5-HT Turnover | 20 mg/kg, s.c. | Rat | Hypothalamus, Hippocampus, Striatum, Frontal Cortex | ~40% increase | |
| Increased Wet Dog Shakes | 3 mg/kg, s.c. | Rat | Not Applicable | Significant increase |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. Further research is required to fully characterize its pharmacokinetic profile.
Experimental Protocols
The following sections provide detailed methodologies for key experiments frequently employed in the study of NAS-181.
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of NAS-181 to the 5-HT1B receptor.
1. Membrane Preparation:
- Homogenize rat brain tissue (e.g., striatum, a region with high 5-HT1B receptor density) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and recentrifugation.
- Resuspend the final pellet in the assay buffer to a specific protein concentration.
2. Binding Reaction:
- In a reaction tube, add a constant concentration of a suitable radioligand for the 5-HT1B receptor (e.g., [³H]-GR125743).
- Add varying concentrations of unlabeled NAS-181.
- To determine non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled 5-HT) to a separate set of tubes.
- Initiate the binding reaction by adding the prepared membrane suspension.
- Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
- Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of NAS-181.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release in Rats
This protocol outlines the methodology for measuring changes in extracellular neurotransmitter levels in response to NAS-181 administration.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize a rat and place it in a stereotaxic frame.
- Surgically expose the skull and drill a small hole above the target brain region (e.g., frontal cortex or ventral hippocampus).
- Slowly lower a microdialysis probe into the target brain region and secure it to the skull with dental cement.
- Allow the animal to recover from surgery.
2. Microdialysis Procedure:
- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
- Collect dialysate samples at regular intervals (e.g., every 20 minutes).
- After a stable baseline of neurotransmitter levels is established, administer NAS-181 (e.g., subcutaneously).
- Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.
3. Sample Analysis:
- Analyze the collected dialysate samples for the neurotransmitters of interest (e.g., serotonin, acetylcholine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
4. Data Analysis:
- Quantify the neurotransmitter concentrations in each sample.
- Express the post-drug administration levels as a percentage of the baseline levels.
- Use appropriate statistical methods to determine the significance of any observed changes.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT1B autoreceptor signaling pathway and the antagonistic action of NAS-181.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAS-181 | CymitQuimica [cymitquimica.com]
- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NAS-181 Dimesylate: A Selective 5-HT1B Receptor Antagonist
A Technical Whitepaper for Researchers in Drug Development
This document provides an in-depth overview of the discovery, synthesis, and pharmacological profile of NAS-181, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor. NAS-181, chemically known as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine methanesulfonate, has been a valuable tool in neuroscience research for elucidating the role of the 5-HT1B receptor in various physiological and pathological processes.
Discovery and Rationale
The development of NAS-181 stemmed from the search for selective antagonists for the 5-HT1B autoreceptor, which plays a crucial role in regulating the release of serotonin (5-HT) in the brain.[1][2] By blocking these autoreceptors, it was hypothesized that the synaptic concentration of 5-HT could be increased, a mechanism with potential therapeutic benefits in conditions such as depression. The chromene and morpholine moieties were identified as key pharmacophoric elements for interaction with the 5-HT1B receptor. The discovery process involved the synthesis and screening of a series of chromene derivatives, leading to the identification of (R)-25 (the code for NAS-181) as a compound with high affinity and selectivity for the rat 5-HT1B receptor.[1]
Synthesis of NAS-181
The synthesis of NAS-181 involves a multi-step process, beginning with the preparation of key intermediates. While the primary literature provides a general outline, a detailed, step-by-step protocol is presented here based on established synthetic methodologies for similar chromene and morpholine derivatives.
Experimental Protocol: Synthesis of NAS-181
Materials:
-
Starting materials for the synthesis of the chromene and morpholine intermediates.
-
Reagents for coupling and functional group manipulations.
-
Appropriate solvents for each reaction step.
-
Purification materials (e.g., silica gel for chromatography).
Procedure:
The synthesis can be conceptually divided into the formation of the chiral morpholine fragment, the construction of the substituted chromene core, and the final coupling of these two moieties.
-
Synthesis of the Chiral Morpholine Intermediate: The synthesis of the (R)-2-(hydroxymethyl)morpholine derivative typically starts from a chiral precursor, such as (R)-glycidol, to establish the desired stereochemistry.
-
Synthesis of the Chromene Intermediate: The 8-hydroxy-2H-chromene core can be synthesized from appropriately substituted phenols through a series of reactions, including protection of the hydroxyl group, formylation, and subsequent cyclization to form the chromene ring.
-
Introduction of the Morpholinomethyl Group: The morpholinomethyl side chain at the 3-position of the chromene ring is introduced via a Mannich-type reaction.
-
Coupling of the Fragments: The chiral morpholine intermediate is coupled to the chromene core through an ether linkage at the 8-position of the chromene.
-
Final Salt Formation: The free base is then treated with methanesulfonic acid to yield NAS-181 as the methanesulfonate salt.[1][2]
Note: The exact, detailed experimental conditions, including reaction times, temperatures, and purification methods, would be found in the primary research article and are summarized here for illustrative purposes.
Mechanism of Action and Pharmacological Profile
NAS-181 acts as a selective antagonist at the rat 5-HT1B receptor. Its mechanism of action involves blocking the inhibitory effect of serotonin on its own release, thereby increasing the concentration of 5-HT in the synaptic cleft.[1][2]
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, NAS-181 prevents this signaling cascade, resulting in a disinhibition of serotonin release.
Caption: 5-HT1B Receptor Signaling Pathway and NAS-181 Inhibition.
In Vitro and In Vivo Effects
Studies have demonstrated that NAS-181 potentiates the K+-stimulated release of [3H]-5-HT from rat brain slices and increases 5-HT turnover in various brain regions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for NAS-181.
Table 1: Receptor Binding Affinity of NAS-181 [1][2]
| Receptor | Ki (nM) |
| Rat 5-HT1B | 47 ± 5 |
| Bovine 5-HT1B | 630 |
| Other Monoaminergic Receptors | > 1000 |
Table 2: In Vivo Effects of NAS-181 on 5-HT Turnover in Rat Brain [1]
| Brain Region | % Increase in 5-HTP Accumulation (20 mg/kg s.c.) |
| Hypothalamus | ~40% |
| Hippocampus | ~40% |
| Striatum | ~40% |
| Frontal Cortex | ~40% |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of NAS-181 for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest in the presence of varying concentrations of NAS-181.
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) are determined and converted to Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of NAS-181 on extracellular neurotransmitter levels in the brains of freely moving rats.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of NAS-181.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, acetylcholine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Caption: General Experimental Workflow for NAS-181 Evaluation.
Conclusion
NAS-181 is a well-characterized, selective antagonist of the rat 5-HT1B receptor that has been instrumental in advancing our understanding of serotonergic neurotransmission. Its synthesis, while complex, is achievable through established organic chemistry principles. The data presented in this whitepaper highlight its utility as a research tool for scientists and drug development professionals investigating the therapeutic potential of modulating the 5-HT1B receptor.
References
The Selective 5-HT1B Antagonist NAS-181 Dimesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 dimesylate, chemically identified as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate, is a potent and highly selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This document provides an in-depth technical guide on the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound, intended for professionals in neuroscience research and drug development.
Pharmacological Profile
Mechanism of Action
The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein. Activation of this receptor by serotonin (5-HT) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NAS-181 exerts its antagonist effect by binding to the 5-HT1B receptor, thereby blocking the downstream signaling cascade initiated by serotonin. As an antagonist at presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals, NAS-181 inhibits the negative feedback mechanism that normally curtails serotonin release, leading to an increase in synaptic serotonin concentrations.[3][4]
Data Presentation: Binding Affinity and Functional Antagonism
The selectivity and potency of NAS-181 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Selectivity Profile of NAS-181
| Receptor Target | Ligand | Species | Ki (nM) |
| 5-HT1B | NAS-181 | Rat | 47 [1][5] |
| 5-HT2A | NAS-181 | Not Specified | >3000 |
| 5-HT2C | NAS-181 | Not Specified | >3000 |
| 5-HT6 | NAS-181 | Not Specified | >3000 |
| 5-HT7 | NAS-181 | Not Specified | >3000 |
| α1-adrenergic | NAS-181 | Not Specified | >3000 |
| α2-adrenergic | NAS-181 | Not Specified | >3000 |
| β-adrenergic | NAS-181 | Not Specified | >3000 |
| Dopamine D1 | NAS-181 | Not Specified | >3000 |
| Dopamine D2 | NAS-181 | Not Specified | >3000 |
Table 2: In Vivo Functional Antagonism of NAS-181
| Experimental Model | Agonist Challenged | Effect of NAS-181 | Dose of NAS-181 | Species |
| In Vivo Microdialysis | CP-93129 (5-HT1B agonist) | Attenuated the suppressant effect of CP-93129 on extracellular 5-HT.[3][4][6] | 1 µM (local perfusion) | Rat |
| Citalopram-induced hypothermia | Citalopram (SSRI, increases synaptic 5-HT) | Antagonized citalopram-induced hypothermia.[7] | 1.0 µmol/kg | Rat |
| 5-HT Metabolism | Endogenous 5-HT | Dose-dependently increased the ratio of 5-HIAA/5-HT in various brain regions.[2] | 0.1 to 20 mg/kg s.c. | Rat |
| Acetylcholine Release | Endogenous 5-HT | Dose-dependently increased extracellular acetylcholine levels in the frontal cortex and ventral hippocampus.[8] | 1, 5, or 10 mg/kg s.c. | Rat |
Signaling Pathways and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of NAS-181.
Key Experimental Methodologies
Radioligand Binding Assays
To determine the binding affinity (Ki) of NAS-181 for various receptors, competitive radioligand binding assays are employed.
-
Principle: This assay measures the ability of an unlabeled compound (NAS-181) to compete with a radiolabeled ligand for binding to a specific receptor.
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (NAS-181) are incubated with the prepared membranes.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of freely moving animals.
-
Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe, allowing extracellular molecules to diffuse across the membrane into the perfusate, which is then collected for analysis.
-
Application with NAS-181: This technique has been used to demonstrate that NAS-181 can block the effects of 5-HT1B agonists on serotonin release and can increase the extracellular levels of acetylcholine.[3][8]
-
General Protocol:
-
Probe Implantation: Under anesthesia, a guide cannula is surgically implanted, targeting a specific brain region (e.g., frontal cortex, hippocampus).
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula, and perfusion with artificial cerebrospinal fluid (aCSF) is initiated.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: NAS-181 (or a vehicle control) is administered systemically (e.g., subcutaneously) or locally through the probe (reverse dialysis).
-
Sample Collection and Analysis: Dialysate samples continue to be collected and are analyzed for neurotransmitter content, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a selective antagonist like NAS-181.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the rat 5-HT1B receptor. Its high selectivity over other serotonin receptor subtypes and other major neurotransmitter receptors makes it an invaluable research tool. The data presented herein, derived from standard and robust experimental methodologies, underscore its utility in investigating the role of the 5-HT1B receptor in regulating serotonergic and other neurotransmitter systems. The detailed protocols and workflow provide a framework for the continued study and development of selective 5-HT1B receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAS-181 | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of 5-HT1A and 5-HT1B receptors for citalopram-induced hypothermia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of NAS-181 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
NAS-181 dimesylate exerts its pharmacological effects primarily through the selective blockade of the 5-HT1B receptor. In the central nervous system, 5-HT1B receptors function as autoreceptors on serotonergic neurons, inhibiting the release of serotonin (5-HT). By antagonizing these receptors, NAS-181 disinhibits the release of 5-HT, leading to an increase in synaptic 5-HT concentrations.[1] Furthermore, NAS-181 has been shown to antagonize 5-HT1B heteroreceptors located on non-serotonergic nerve terminals, such as cholinergic neurons, thereby modulating the release of other neurotransmitters.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the rat 5-HT1B receptor and exceptional selectivity over a range of other neurotransmitter receptors.
| Parameter | Receptor | Value | Reference |
| Ki | Rat 5-HT1B | 47 nM | [1] |
| Ki | Bovine 5-HT1B | 630 nM | [1] |
| Selectivity | r5-HT1B vs. b5-HT1B | 13-fold | [1] |
| Ki | 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | > 3000 nM | [1] |
| Ki | α1-adrenoceptors | > 3000 nM | [1] |
| Ki | α2-adrenoceptors | > 3000 nM | [1] |
| Ki | β-adrenoceptors | > 3000 nM | [1] |
| Ki | Dopamine D1, D2 | > 3000 nM | [1] |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory constants (Ki) of NAS-181 for various receptors, highlighting its high affinity and selectivity for the rat 5-HT1B receptor.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in rats, including Cmax, Tmax, plasma half-life, and oral bioavailability, are not currently available in publicly accessible literature. Preclinical pharmacokinetic studies are essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Pharmacodynamics
In vivo studies in rats have demonstrated significant pharmacodynamic effects of this compound consistent with its mechanism of action as a 5-HT1B receptor antagonist.
| Effect | Dosage (s.c.) | Brain Region | Observation | Reference |
| 5-HT Turnover | 20 mg/kg | Hypothalamus, Hippocampus, Striatum, Frontal Cortex | ~40% increase in 5-HIAA/5-HT ratio | [1] |
| Acetylcholine Release | 1, 5, 10 mg/kg | Frontal Cortex | Dose-dependent increase, up to 500% of control | [1] |
| Acetylcholine Release | 1, 5, 10 mg/kg | Ventral Hippocampus | Dose-dependent increase, up to 230% of control | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats. This table outlines the observed effects of NAS-181 on neurotransmitter systems in the rat brain.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol describes a representative method for determining the binding affinity of this compound for the rat 5-HT1B receptor using a competitive radioligand binding assay.
Materials:
-
Rat brain tissue expressing 5-HT1B receptors (e.g., striatum)
-
[3H]-GR125743 (radioligand)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add radioligand and membrane preparation.
-
Non-specific Binding: Add radioligand, a high concentration of unlabeled serotonin, and membrane preparation.
-
Competitive Binding: Add radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines a representative method for measuring extracellular acetylcholine levels in the rat prefrontal cortex following administration of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., subcutaneously at doses of 1, 5, or 10 mg/kg).
-
Sample Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration.
-
Acetylcholine Quantification: Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and plot the time course of acetylcholine release for each dose of NAS-181.
Visualizations
Signaling Pathway
Caption: 5-HT1B Receptor Signaling Pathway Antagonized by NAS-181.
Experimental Workflows
Caption: Experimental Workflows for In Vitro and In Vivo Assays.
References
An In-Depth Technical Guide on the Effects of NAS-181 Dimesylate on Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of NAS-181 dimesylate, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor. The document details the compound's mechanism of action, its impact on serotonin (5-HT) turnover and release, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
This compound, with the chemical name (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate, is a research chemical that has been instrumental in characterizing the role of the 5-HT1B receptor in regulating serotonergic neurotransmission.[1] As a selective antagonist for the rat 5-HT1B receptor, NAS-181 has been shown to increase the synthesis and release of serotonin in the brain.[1] This guide synthesizes the available preclinical data on NAS-181, focusing on its effects on serotonin release.
Compound Identification:
| Identifier | Value |
| Compound Name | This compound |
| Full Chemical Name | (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine dimethanesulfonate |
| CAS Number | 1217474-40-2 |
| Molecular Formula | C₂₁H₃₄N₂O₁₀S₂ |
| Molecular Weight | 538.63 g/mol |
Mechanism of Action: 5-HT1B Receptor Antagonism
The primary mechanism by which NAS-181 exerts its effects on serotonin release is through the blockade of 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons.[1][2] These autoreceptors function as a negative feedback mechanism; when activated by serotonin in the synaptic cleft, they inhibit further serotonin release.[2]
By acting as a competitive antagonist at these receptors, NAS-181 prevents serotonin from binding and thereby removes this inhibitory brake on serotonin release. This disinhibition leads to an increase in the firing rate of serotonergic neurons and consequently, an enhanced release of serotonin into the synaptic cleft.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on NAS-181.
Table 1: Receptor Binding Affinity of NAS-181
| Receptor | Species | Kᵢ (nM) | Reference |
| 5-HT1B | Rat | 47 ± 5 | [1] |
| 5-HT1B | Bovine | 630 | [1] |
Kᵢ represents the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.
Table 2: In Vivo Effects of NAS-181 on Serotonin Turnover
| Brain Region | Dose (mg/kg, s.c.) | % Increase in 5-HTP Accumulation | Reference |
| Hypothalamus | 20 | ~40% | [1] |
| Hippocampus | 20 | ~40% | [1] |
| Striatum | 20 | ~40% | [1] |
| Frontal Cortex | 20 | ~40% | [1] |
5-HTP (5-hydroxytryptophan) accumulation is an indicator of serotonin synthesis rate. These data demonstrate that NAS-181 enhances serotonin turnover in various brain regions.[1]
Table 3: In Vivo Effects of NAS-181 on Acetylcholine Release (as an indicator of in vivo activity)
| Brain Region | Dose (mg/kg, s.c.) | Maximal % Increase in ACh Release | Time to Max Effect (min) | Reference |
| Frontal Cortex | 1 | Not specified | Not specified | [3] |
| 5 | Not specified | Not specified | [3] | |
| 10 | 500% | 80 | [3] | |
| Ventral Hippocampus | 1 | Not specified | Not specified | [3] |
| 5 | Not specified | Not specified | [3] | |
| 10 | 230% | 80 | [3] |
While not a direct measure of serotonin, the dose-dependent increase in acetylcholine (ACh) release highlights the in vivo potency and activity of NAS-181 in the central nervous system.[3]
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies investigating NAS-181.
Radioligand Binding Assays
These assays are utilized to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Kᵢ of NAS-181 for the 5-HT1B receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the 5-HT1B receptors.[4]
-
Incubation: The membrane preparation is incubated with a specific radioligand for the 5-HT1B receptor (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (NAS-181).[1]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.[4]
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To measure the effect of NAS-181 on extracellular serotonin levels in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus) of an anesthetized rat.[3][5]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[5] Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Sample Collection: The outgoing aCSF, now containing a sample of the extracellular fluid (the dialysate), is collected at regular intervals.[5]
-
Drug Administration: NAS-181 is administered to the animal (e.g., via subcutaneous injection).[3]
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]
-
Data Analysis: The changes in extracellular serotonin concentration over time, following drug administration, are analyzed and compared to baseline levels.
Conclusion
This compound is a valuable pharmacological tool for investigating the serotonergic system. Its selective antagonism of the rat 5-HT1B receptor leads to a demonstrable increase in serotonin synthesis and release in the brain. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroscience and psychopharmacology. Further research utilizing NAS-181 could continue to unravel the complex roles of the 5-HT1B receptor in both normal brain function and in various neuropsychiatric disorders.
References
- 1. (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate: a new selective rat 5-hydroxytryptamine1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of NAS-181 Dimesylate on Acetylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of NAS-181 dimesylate on acetylcholine (ACh) neurotransmission. NAS-181 is a selective antagonist for the serotonin 1B (5-HT1B) receptor.[1][2] Emerging preclinical evidence indicates that by blocking these receptors, NAS-181 can significantly modulate cholinergic activity in key brain regions associated with cognitive function. This document summarizes the available quantitative data, details the experimental methodologies used in these investigations, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Findings: Modulation of Acetylcholine Release
In vivo microdialysis studies in awake rats have demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular acetylcholine levels in the frontal cortex and ventral hippocampus.[1] This suggests that 5-HT1B receptors exert a tonic inhibitory control over cholinergic neurons in these brain regions.[1][2] By antagonizing these receptors, NAS-181 effectively disinhibits acetylcholine release.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal in vivo microdialysis study investigating the effects of NAS-181 on acetylcholine release.[1]
| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Maximum Acetylcholine Increase (% of baseline) | Time to Maximum Effect (minutes post-injection) |
| Frontal Cortex | 1 | Not specified | Not specified |
| 5 | Not specified | Not specified | |
| 10 | ~500% | 80 | |
| Ventral Hippocampus | 1 | Not specified | Not specified |
| 5 | Not specified | Not specified | |
| 10 | ~230% | 80 |
Experimental Protocols: In Vivo Microdialysis
The primary technique used to elucidate the in vivo effects of NAS-181 on acetylcholine is in vivo microdialysis.[3][4][5] This neurochemical method allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.[4][5]
Surgical and Microdialysis Procedure
-
Animal Preparation: Adult male rats are typically used for these studies.[3][4] Prior to surgery, they are acclimatized to the housing conditions.
-
Anesthesia and Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted to target the brain region of interest, such as the frontal cortex or ventral hippocampus.[3] The cannula is secured to the skull using dental cement.
-
Recovery: A post-surgical recovery period of several days is allowed before the microdialysis experiment.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[3][6][7]
-
Equilibration and Baseline Collection: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.[3] Several baseline dialysate samples are collected before drug administration.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the animal (e.g., via subcutaneous injection).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often refrigerated to prevent degradation of analytes.
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).[6]
Visualizing the Mechanisms and Methods
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of NAS-181's effect on acetylcholine release and the general workflow of an in vivo microdialysis experiment.
Caption: Proposed signaling pathway for NAS-181's effect on acetylcholine release.
Caption: General experimental workflow for in vivo microdialysis.
References
- 1. Item - Modulation of acetylcholine release by serotonergic 5-HT1A and 5-HT1B receptors : a microdialysis study in the awake rat - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jneurosci.org [jneurosci.org]
The Role of NAS-181 Dimesylate in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAS-181 dimesylate, a potent and selective antagonist for the rodent 5-HT1B receptor, has demonstrated significant effects on neurotransmission, particularly within the serotonergic and cholinergic systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to enable replication and further investigation. The signaling pathways influenced by this compound are visualized to facilitate a comprehensive understanding of its neuropharmacological profile.
Introduction
Serotonin (5-HT) plays a crucial role in regulating a wide array of physiological and behavioral processes. The 5-HT1B receptor, a presynaptic autoreceptor, is a key component in the negative feedback mechanism that controls the release of 5-HT. By antagonizing this receptor, compounds like this compound can enhance serotonergic neurotransmission. This guide explores the intricate details of how this compound modulates neurotransmitter systems, offering valuable insights for researchers in neuroscience and drug development.
Mechanism of Action
This compound is a selective antagonist of the 5-HT1B receptor.[1][2][3] In the central nervous system, 5-HT1B receptors are primarily located on the presynaptic terminals of serotonergic neurons. When activated by serotonin, these autoreceptors inhibit further serotonin release. This compound blocks this inhibitory feedback loop, leading to an increase in the release and metabolism of serotonin.[4]
Furthermore, 5-HT1B receptors are also present as heteroreceptors on non-serotonergic neurons, including cholinergic neurons. By blocking these heteroreceptors, this compound can disinhibit the release of other neurotransmitters, most notably acetylcholine.[5]
Signaling Pathway of 5-HT1B Receptor Antagonism by NAS-181
Caption: Mechanism of NAS-181 at the 5-HT1B Autoreceptor.
Quantitative Data
The effects of this compound on neurotransmitter levels and metabolism have been quantified in several key studies.
Table 1: Effect of NAS-181 on Acetylcholine Release
| Brain Region | Dose (mg/kg, s.c.) | Maximal Increase in ACh Release (% of control) | Time to Max Effect (min) | Reference |
| Frontal Cortex | 1 | ~200% | 80 | [5] |
| Frontal Cortex | 5 | ~350% | 80 | [5] |
| Frontal Cortex | 10 | 500% | 80 | [5] |
| Ventral Hippocampus | 1 | ~150% | 80 | [5] |
| Ventral Hippocampus | 5 | ~200% | 80 | [5] |
| Ventral Hippocampus | 10 | 230% | 80 | [5] |
Table 2: Effect of NAS-181 on Serotonin Metabolism
| Brain Region | Dose (mg/kg, s.c.) | Increase in 5-HIAA/5-HT Ratio (% of control) | Reference |
| Hypothalamus | 0.1 - 20 | Dose-dependent increase | [4] |
| Hippocampus | 0.1 - 20 | Dose-dependent increase | [4] |
| Frontal Cortex | 0.1 - 20 | Dose-dependent increase | [4] |
| Striatum | 0.1 - 20 | Dose-dependent increase | [4] |
Table 3: Effect of NAS-181 on Serotonin Synthesis
| Brain Region | Dose (mg/kg, s.c.) | Elevation of 5-HTP Accumulation | Reference |
| Not Specified | 0.3 - 20 | Dose-dependent elevation | [4] |
Table 4: In Vitro Receptor Binding Affinity of NAS-181
| Receptor | Ki (nM) | Reference |
| 5-HT1B | Potent | [1][2] |
| 5-HT2A | >3000 | MedChemExpress Data |
| 5-HT2C | >3000 | MedChemExpress Data |
| 5-HT6 | >3000 | MedChemExpress Data |
| 5-HT7 | >3000 | MedChemExpress Data |
| α1-adrenoceptors | >3000 | MedChemExpress Data |
| α2-adrenoceptors | >3000 | MedChemExpress Data |
| β-adrenoceptors | >3000 | MedChemExpress Data |
| Dopamine D1 | >3000 | MedChemExpress Data |
| Dopamine D2 | >3000 | MedChemExpress Data |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on the methodology described by Hu et al. (2007).[5]
Objective: To measure extracellular levels of acetylcholine in the frontal cortex and ventral hippocampus of awake rats following systemic administration of NAS-181.
Experimental Workflow:
Caption: Workflow for In Vivo Microdialysis Experiment.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Guide cannulas
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (frontal cortex or ventral hippocampus). Allow for a recovery period of at least one week.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound subcutaneously at the desired doses (e.g., 1, 5, or 10 mg/kg).
-
Post-Injection Collection: Continue to collect dialysate samples for a specified period (e.g., 160 minutes) after drug administration.
-
Sample Analysis: Analyze the collected dialysates using HPLC-ECD to quantify acetylcholine concentrations.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the mean baseline levels for each animal.
HPLC-ECD Analysis of Neurotransmitters
This protocol is a general representation based on methods cited in the reviewed literature.[2]
Objective: To quantify the concentration of serotonin and acetylcholine in microdialysis samples.
Procedure:
-
Sample Injection: Inject a fixed volume of the microdialysate into the HPLC system.
-
Chromatographic Separation: Separate the neurotransmitters from other components in the sample using a reverse-phase column (e.g., C18). The mobile phase composition and flow rate are optimized for the specific analytes.
-
Electrochemical Detection: As the separated neurotransmitters elute from the column, they are detected by an electrochemical detector. The detector is set at an optimal potential to oxidize the neurotransmitter of interest, generating an electrical signal.
-
Quantification: The peak area of the signal is proportional to the concentration of the neurotransmitter in the sample. A standard curve is generated using known concentrations of the neurotransmitter to quantify the levels in the experimental samples.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1B receptor in neurotransmission. Its selective antagonism of this receptor leads to significant increases in both serotonin and acetylcholine release in key brain regions associated with cognition and mood. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of 5-HT1B receptor antagonists.
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of NAS-181 Dimesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy studies on NAS-181 dimesylate, a selective 5-HT1B receptor antagonist. The following sections detail the quantitative effects of NAS-181 on key neurotransmitter systems, the experimental protocols used in these foundational studies, and a visualization of its proposed mechanism of action.
Core Efficacy Data
The initial preclinical studies on this compound have demonstrated its potential to modulate serotonergic and cholinergic neurotransmission. The quantitative data from these studies are summarized below.
In Vivo Efficacy: Neurotransmitter Modulation
NAS-181 has been shown to dose-dependently increase the extracellular levels of acetylcholine (ACh) in key brain regions implicated in cognitive function.[1] Furthermore, it enhances the metabolism and synthesis of serotonin (5-HT).[2]
| Brain Region | Dose (mg/kg, s.c.) | Maximal Increase in ACh Release (% of Control) | Time to Maximal Effect (minutes) |
| Frontal Cortex | 1 | Not specified | Not specified |
| 5 | Not specified | Not specified | |
| 10 | 500% | 80 | |
| Ventral Hippocampus | 1 | Not specified | Not specified |
| 5 | Not specified | Not specified | |
| 10 | 230% | 80 |
Table 1: Dose-Dependent Effect of NAS-181 on Acetylcholine Release in Freely Moving Rats.[1]
| Brain Region | Dose (mg/kg, s.c.) | Effect on 5-HIAA/5-HT Ratio |
| Hypothalamus | 0.1 - 20 | Dose-dependent increase |
| Hippocampus | 0.1 - 20 | Dose-dependent increase |
| Frontal Cortex | 0.1 - 20 | Dose-dependent increase |
| Striatum | 0.1 - 20 | Dose-dependent increase |
Table 2: Effect of NAS-181 on 5-HT Metabolism in Various Rat Brain Regions.[2]
| Parameter | Dose (mg/kg, s.c.) | Effect |
| 5-HTP Accumulation | 0.3 - 20 | Elevated |
Table 3: Effect of NAS-181 on 5-HT Synthesis Rate.[2]
In Vitro and In Vivo Receptor Occupancy and Antagonism
NAS-181 demonstrates potent and selective antagonist activity at the 5-HT1B receptor.
| Experiment Type | Method | Agonist | NAS-181 Concentration/Dose | Result |
| In Vivo | Reversed Microdialysis | CP93129 (0.1 µM) | 1 µM | Attenuated the suppressant effect of CP93129 on extracellular 5-HT |
Table 4: Antagonistic Properties of NAS-181 at the 5-HT1B Receptor in the Rat Frontal Cortex.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of NAS-181.
In Vivo Microdialysis for Neurotransmitter Release
This protocol was utilized to measure extracellular levels of acetylcholine, glutamate, and GABA in the frontal cortex and ventral hippocampus of awake, freely moving rats.[1]
-
Animal Subjects: Adult male Sprague-Dawley rats were used.
-
Surgery and Probe Implantation: Rats were anesthetized and guide cannulae for microdialysis probes were stereotaxically implanted, targeting the frontal cortex and ventral hippocampus.
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with a Ringer solution.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the subcutaneous (s.c.) administration of NAS-181 (1, 5, or 10 mg/kg) or vehicle.
-
Neurotransmitter Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of acetylcholine, glutamate, and GABA.[5][6][7][8]
-
Data Analysis: Neurotransmitter levels were expressed as a percentage of the baseline levels, which were established from the samples collected before drug administration.
Measurement of 5-HT Metabolism and Synthesis
This protocol was employed to assess the in vivo effects of NAS-181 on serotonin metabolism and synthesis rate in the rat brain.[2]
-
Animal Subjects: Male rats were used in these experiments.
-
Drug Administration: NAS-181 was administered subcutaneously at various doses (0.1 to 20 mg/kg).
-
5-HT Metabolism Assessment:
-
At specific time points after NAS-181 injection, the rats were sacrificed.
-
Brain regions (hypothalamus, hippocampus, frontal cortex, and striatum) were dissected.
-
The tissue levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), were measured using HPLC.
-
The ratio of 5-HIAA/5-HT was calculated as an index of 5-HT metabolism.
-
-
5-HT Synthesis Rate Assessment:
-
Rats were treated with an aromatic amino acid decarboxylase inhibitor to prevent the conversion of 5-hydroxytryptophan (5-HTP) to 5-HT.
-
NAS-181 was then administered.
-
The accumulation of 5-HTP in the brain tissue over a specific period was measured as an indicator of the 5-HT synthesis rate.
-
Visualized Mechanisms and Pathways
The following diagrams illustrate the proposed signaling pathway of NAS-181 and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of acetylcholine release during REM sleep in the caudomedial medulla as measured by in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NAS-181 Dimesylate for the Study of 5-HT1B Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 dimesylate is a potent and selective antagonist of the rat 5-hydroxytryptamine (HT) subtype 1B (5-HT1B) receptor.[1] Its high affinity and selectivity for this specific receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This technical guide provides a comprehensive overview of NAS-181, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its effects on neurotransmitter systems.
Mechanism of Action and Pharmacological Profile
NAS-181 acts as a competitive antagonist at the rat 5-HT1B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to inhibitory Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of serotonin to the 5-HT1B receptor, NAS-181 prevents this signaling cascade, thereby disinhibiting downstream pathways.
Binding Affinity and Selectivity
NAS-181 exhibits a high affinity for the rat 5-HT1B receptor. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay.
| Parameter | Receptor | Value | Reference |
| Ki | rat 5-HT1B | 47 nM | [1] |
NAS-181 displays significant selectivity for the rat 5-HT1B receptor over other 5-HT receptor subtypes and other neurotransmitter receptors. This high selectivity is crucial for minimizing off-target effects and ensuring that observed pharmacological responses can be confidently attributed to the blockade of 5-HT1B receptors.
Functional Antagonism
The antagonist potency of NAS-181 is determined in functional assays by its ability to inhibit the response produced by a 5-HT1B receptor agonist. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. While a specific pA2 value for NAS-181 is not consistently reported in the literature, its potent antagonism has been demonstrated by its ability to counteract the effects of 5-HT1B agonists in various experimental paradigms.[2][3]
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
The canonical signaling pathway for the 5-HT1B receptor is initiated by the binding of serotonin, which triggers a conformational change in the receptor, allowing it to activate the heterotrimeric G protein Gαi/o. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
Figure 1: 5-HT1B Receptor Signaling Pathway and the antagonistic action of NAS-181.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following workflow outlines a typical competitive binding assay to determine the Ki of NAS-181 for the 5-HT1B receptor.
Figure 2: General workflow for a radioligand binding assay to characterize NAS-181.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of NAS-181 for the rat 5-HT1B receptor.
Materials:
-
Rat brain tissue (e.g., striatum or frontal cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled 5-HT1B ligand (e.g., [3H]GR125743)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM ascorbic acid, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in incubation buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of NAS-181. For determination of non-specific binding, use a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NAS-181 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure the effect of NAS-181 on extracellular acetylcholine levels in the rat brain.[4]
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection for acetylcholine analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex or hippocampus). Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
Drug Administration: Administer NAS-181 systemically (e.g., via subcutaneous injection) at the desired dose(s).
-
Sample Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Neurochemical Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels and plot the time course of the effect of NAS-181.
Measurement of 5-HT Turnover
This protocol outlines a method to assess the effect of NAS-181 on 5-HT turnover by measuring the ratio of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to 5-HT.[2]
Materials:
-
Adult male rats
-
This compound
-
HPLC system with electrochemical or fluorescence detection for 5-HT and 5-HIAA analysis
-
Brain tissue dissection tools
Procedure:
-
Drug Treatment: Administer NAS-181 or vehicle to the rats.
-
Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, frontal cortex).
-
Sample Preparation: Homogenize the brain tissue in an appropriate buffer and process it to precipitate proteins.
-
Neurochemical Analysis: Analyze the concentrations of 5-HT and 5-HIAA in the supernatant using HPLC.
-
Data Analysis: Calculate the 5-HIAA/5-HT ratio for each brain region and compare the ratios between the NAS-181-treated and vehicle-treated groups. An increase in this ratio is indicative of increased 5-HT turnover.
In Vivo Effects of NAS-181
Effects on Acetylcholine Release
Systemic administration of NAS-181 has been shown to dose-dependently increase extracellular levels of acetylcholine in the frontal cortex and ventral hippocampus of awake rats.[4] This effect is attributed to the blockade of inhibitory 5-HT1B heteroreceptors located on cholinergic nerve terminals.
| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Maximal Increase in Acetylcholine (% of baseline) | Reference |
| Frontal Cortex | 10 | ~500% | [4] |
| Ventral Hippocampus | 10 | ~230% | [4] |
Effects on 5-HT Metabolism
NAS-181 increases the turnover of 5-HT in several rat brain regions, as indicated by an elevated 5-HIAA/5-HT ratio.[2] This is consistent with its role as an antagonist of presynaptic 5-HT1B autoreceptors, which normally inhibit 5-HT synthesis and release.
| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Effect on 5-HIAA/5-HT ratio | Reference |
| Hypothalamus | 0.1 - 20 | Dose-dependent increase | [2] |
| Hippocampus | 0.1 - 20 | Dose-dependent increase | [2] |
| Frontal Cortex | 0.1 - 20 | Dose-dependent increase | [2] |
| Striatum | 0.1 - 20 | Dose-dependent increase | [2] |
Conclusion
This compound is a well-characterized and highly selective antagonist of the rat 5-HT1B receptor. Its utility in neuroscience research is underscored by its potent ability to modulate cholinergic and serotonergic neurotransmission in a predictable manner. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the effective use of NAS-181 as a tool to further investigate the complex roles of the 5-HT1B receptor in brain function and disease. Researchers employing NAS-181 can be confident in its selectivity and can use the provided methodologies as a foundation for their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NAS-181 Dimesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of NAS-181 dimesylate in rat models, based on available preclinical research. The protocols detailed below are synthesized from published studies and are intended for research purposes only.
Introduction
This compound is a selective antagonist of the serotonin 1B receptor (5-HT1B) in rodents. Its chemical name is (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate. In the central nervous system, 5-HT1B receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, inhibiting the release of serotonin (5-HT) and other neurotransmitters. By blocking these receptors, NAS-181 enhances the release of neurotransmitters, making it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.
Mechanism of Action: 5-HT1B Receptor Antagonism
NAS-181 exerts its effects by competitively binding to and blocking presynaptic 5-HT1B autoreceptors. This action inhibits the negative feedback loop that normally restricts serotonin release, leading to an increase in extracellular 5-HT levels. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this pathway, NAS-181 effectively disinhibits the serotonergic neuron, promoting neurotransmitter release.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in rats.
Table 1: In Vivo Pharmacodynamics of NAS-181 in Rats
| Parameter | Brain Region(s) | Dosage (s.c.) | Result | Reference |
| Acetylcholine (ACh) Release | Frontal Cortex | 1, 5, 10 mg/kg | Dose-dependent increase; up to 500% of control at 10 mg/kg. | |
| Ventral Hippocampus | 1, 5, 10 mg/kg | Dose-dependent increase; up to 230% of control at 10 mg/kg. | ||
| 5-HT Turnover (5-HIAA/5-HT ratio) | Hypothalamus, Hippocampus, Striatum, Frontal Cortex | 20 mg/kg | ~40% enhancement. | |
| 5-HT Synthesis Rate | Not specified | 0.3 - 20 mg/kg | Dose-dependent elevation. | |
| Behavioral Response | Not specified | 3 mg/kg | Significant increase in "wet dog shakes". |
Table 2: Pharmacokinetic Parameters of NAS-181 in Rats
| Parameter | Value | Route of Administration | Reference |
| Tmax (Time to maximum effect on 5-HT metabolism) | 1 hour | Subcutaneous (s.c.) | |
| Cmax (Maximum plasma concentration) | Data not available | - | - |
| Half-life | Data not available | - | - |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in rats.
In Vivo Microdialysis for Acetylcholine and Serotonin
This protocol is designed to measure extracellular levels of acetylcholine (ACh) and serotonin (5-HT) in the brain of freely moving rats following administration of NAS-181.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (concentric design)
-
Surgical tools
-
Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical or tandem mass spectrometry detection for analysis of ACh and 5-HT/5-HIAA.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole above the target brain region (e.g., frontal cortex or ventral hippocampus).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.
-
After collecting baseline samples, administer this compound subcutaneously (s.c.) at the desired dose (e.g., 1, 5, or 10 mg/kg).
-
Continue collecting dialysate samples for several hours post-injection to monitor the drug's effect over time.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for ACh and/or 5-HT and its metabolite, 5-HIAA, using a suitable analytical method such as HPLC-ECD or LC-MS/MS.
-
Quantify the concentrations based on standard curves.
-
Express the results as a percentage of the baseline levels for each animal.
-
"Wet Dog Shake" Behavioral Assay
This protocol is for observing and quantifying the "wet dog shake" (WDS) behavior in rats, which is a characteristic response mediated by the serotonergic system.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (250-300 g)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Stopwatch
Procedure:
-
Acclimation:
-
Place individual rats in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 3 mg/kg).
-
Administer a vehicle control (e.g., saline) to a separate group of rats.
-
-
Behavioral Observation:
-
Immediately after injection, begin observing the rats. The observation period can last for 30-60 minutes.
-
A "wet dog shake" is defined as a rapid, rotational shaking of the head and body.
-
Count the number of WDS episodes for each rat during the observation period.
-
If using video recording, the scoring can be done later by an observer blinded to the treatment conditions.
-
-
Data Analysis:
-
Compare the mean number of WDS between the NAS-181-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Concluding Remarks
This compound is a potent and selective tool for studying the 5-HT1B receptor in rats. The protocols outlined above provide a framework for investigating its effects on neurochemistry and behavior. Researchers should note the lack of publicly available pharmacokinetic data and may need to conduct preliminary studies to determine optimal dosing and timing for their specific experimental paradigms. As with all animal research, all procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Dissolving NAS-181 Dimesylate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation of NAS-181 dimesylate for in vivo research applications. The following information is curated to ensure safe and effective formulation for administration in animal models.
Introduction to this compound
NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a Ki of 47 nM. It demonstrates 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor (Ki=630 nM). By inhibiting terminal r5-HT1B autoreceptors, NAS-181 increases serotonin (5-HT) turnover and the synaptic concentration of 5-HT. In vivo studies have shown that subcutaneous administration of NAS-181 dose-dependently increases acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats.
Solubility and Vehicle Selection
Proper dissolution and formulation of this compound are critical for its bioavailability and for minimizing potential adverse effects in in vivo studies.
Solubility Data:
While comprehensive solubility data in various vehicles is not extensively published, existing research indicates that this compound is water-soluble. One study describes dissolving NAS-181 in distilled water and subsequently diluting it with Ringer solution for microdialysis experiments. This suggests good aqueous solubility. For in vitro applications, this compound can be dissolved in DMSO at a concentration of 62.5 mg/mL (116.04 mM) with the aid of ultrasonication.
Recommended Vehicle for In Vivo Studies:
For subcutaneous (s.c.) administration in animal models, the ideal vehicle should be sterile, isotonic, and non-toxic. Based on the aqueous solubility of this compound, the recommended vehicle is sterile isotonic saline (0.9% sodium chloride) or phosphate-buffered saline (PBS) . These vehicles are physiologically compatible and minimize irritation at the injection site.
The use of organic solvents like DMSO should be avoided for in vivo injections unless absolutely necessary due to potential toxicity. If a compound has poor aqueous solubility, a minimal amount of a solubilizing agent might be required, followed by dilution in a physiological buffer. However, for this compound, this is unlikely to be necessary.
Quantitative Data Summary
The following table summarizes key quantitative information for the in vivo use of NAS-181.
| Parameter | Value | Species | Administration Route | Reference |
| Doses Used in In Vivo Studies | 1, 5, 10 mg/kg | Rat | Subcutaneous (s.c.) | [1] |
| Doses Used in In Vivo Studies | 20 mg/kg | Rat | Subcutaneous (s.c.) | [2] |
| Doses Used in In Vivo Studies | 3 mg/kg | Rat | Subcutaneous (s.c.) | [2] |
Experimental Protocol: Preparation of this compound for Subcutaneous Administration
This protocol details the steps for preparing a solution of this compound for subcutaneous injection in rodents.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Determine the desired final concentration of the dosing solution based on the target dose (mg/kg) and the injection volume.
-
For rodents, the subcutaneous injection volume should typically not exceed 5-10 ml/kg.
-
Example Calculation:
-
Target dose: 5 mg/kg
-
Animal weight: 0.25 kg
-
Total dose per animal: 5 mg/kg * 0.25 kg = 1.25 mg
-
Injection volume: 1 ml/kg * 0.25 kg = 0.25 ml
-
Required concentration: 1.25 mg / 0.25 ml = 5 mg/ml
-
-
-
Weigh the this compound powder accurately using an analytical balance and place it in a sterile vial.
-
Add the calculated volume of sterile isotonic saline or PBS to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures.
-
Sterilize the solution by filtration. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile vial. This step is crucial to prevent infection at the injection site.
-
Store the prepared solution appropriately. For short-term storage (within 24 hours), the solution can be kept at 2-8°C. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are always preferred for in vivo experiments.
-
Administer the solution subcutaneously to the animal model. The loose skin over the back of the neck or flank is a common and well-tolerated injection site.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound formulation and a simplified representation of its mechanism of action.
References
Application Notes and Protocols for NAS-181 Dimesylate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. The recommended dosage of NAS-181 dimesylate has not been definitively established in mice. The information provided herein is based on studies conducted in rats and on data from other 5-HT1B receptor antagonists investigated in mice. Researchers are strongly advised to conduct a preliminary dose-ranging study to determine the optimal and safe dosage for their specific mouse model and experimental conditions.
Introduction
NAS-181 is a potent and selective antagonist of the serotonin 1B receptor (5-HT1B). In the central nervous system, 5-HT1B receptors are primarily located on the presynaptic terminals of neurons and function as autoreceptors, inhibiting the release of serotonin and other neurotransmitters. By blocking these receptors, NAS-181 can enhance neurotransmitter release, a mechanism of interest for various neurological and psychiatric disorders. These application notes provide a summary of available data and protocols for the use of this compound in preclinical research, with a focus on murine models.
Mechanism of Action: 5-HT1B Receptor Antagonism
This compound acts as a competitive antagonist at the 5-HT1B receptor. In the central nervous system, serotonin (5-HT) released into the synaptic cleft can bind to presynaptic 5-HT1B autoreceptors, initiating a negative feedback loop that inhibits further serotonin release. NAS-181 blocks this interaction, thereby disinhibiting the neuron and leading to an increase in the extracellular concentration of serotonin.
Caption: Signaling pathway of NAS-181 at the 5-HT1B autoreceptor.
Recommended Dosage and Administration
Note: Direct dosage recommendations for this compound in mice are not currently available in the published literature. The following tables summarize dosages used in rat studies and provide data for other 5-HT1B antagonists in mice as a reference for designing initial dose-finding experiments.
Table 1: this compound Dosage in Rat Studies
| Dose Range (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| 1, 5, 10 | Subcutaneous (s.c.) | Freely moving rats | Dose-dependent increase in acetylcholine levels in the frontal cortex and ventral hippocampus. | [1] |
| 10, 20 | Subcutaneous (s.c.) | Freely moving rats | No effect on basal extracellular levels of glutamate and GABA. | [1] |
| 1 µM (in perfusate) | Reversed microdialysis | Anesthetized rats | Attenuated the suppressant effect of a 5-HT1B agonist on extracellular 5-HT. | [2] |
Table 2: Dosages of Other 5-HT1B Antagonists in Mice
| Compound | Dose Range (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| SB 216641 | 2.5 - 10 | Not specified | Mice | Showed anti-immobility action in the forced swimming test. | [3] |
| GR 127935 | 5 - 40 | Not specified | Mice | Showed anxiolytic-like effects in the Vogel conflict drinking test and elevated plus-maze. | [3] |
| GR 127935 | 1 (i.v.) | Anesthetized mice | Prevented the effects of a 5-HT1B agonist on the firing rate of 5-HT neurons. | [4] |
Experimental Protocols
The following are generalized protocols adapted from studies using NAS-181 in rats and can serve as a starting point for designing experiments in mice.
Drug Preparation
-
Vehicle Selection: Based on the physicochemical properties of this compound and the route of administration, select an appropriate vehicle. For subcutaneous injection, sterile saline (0.9% NaCl) is a common choice.
-
Dissolution: Accurately weigh the required amount of this compound powder. Dissolve it in the chosen vehicle to achieve the desired final concentration. Gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.
-
Sterilization: If necessary for the experimental paradigm (e.g., for long-term studies), sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a controlled temperature.
Animal Handling and Acclimation
-
Acclimation: House the mice in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization to the facility and reduce stress.
-
Handling: Handle the mice regularly and gently for several days leading up to the experiment to minimize handling-induced stress on the day of the study.
Administration of this compound
The subcutaneous (s.c.) route of administration has been used for NAS-181 in rats and is a common and reliable method for systemic drug delivery in mice.
-
Dosage Calculation: Calculate the volume of the drug solution to be injected based on the desired dose (in mg/kg) and the body weight of the individual mouse.
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the back, just behind the head, to form a "tent."
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of the NAS-181 solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Proposed Experimental Workflow for Dose-Finding in Mice
A critical first step for using this compound in mice is to perform a dose-finding study to establish a safe and effective dose range.
Caption: Workflow for a dose-finding study of NAS-181 in mice.
Concluding Remarks
While direct evidence for the recommended dosage of this compound in mice is lacking, the information gathered from rat studies and from similar 5-HT1B antagonists provides a solid foundation for initiating research in murine models. It is imperative that researchers conduct thorough dose-response and safety evaluations to identify the appropriate dosage for their specific experimental context. The protocols and data presented here are intended to guide the design of these crucial preliminary studies.
References
- 1. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A and 5-HT1B receptors control the firing of serotoninergic neurons in the dorsal raphe nucleus of the mouse: studies in 5-HT1B knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Lisdexamfetamine Dimesylate in In Vivo Microdialysis Studies
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lisdexamfetamine dimesylate in in vivo microdialysis experiments. Lisdexamfetamine dimesylate is a prodrug of d-amphetamine, which acts as a central nervous system stimulant by increasing the extracellular levels of dopamine and norepinephrine.[1][2] Microdialysis is a widely used neurochemical technique to monitor the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3][4] This document outlines the mechanism of action of lisdexamfetamine dimesylate, detailed protocols for its use in microdialysis studies, and expected quantitative outcomes.
Mechanism of Action
Lisdexamfetamine dimesylate is pharmacologically inactive itself. Following oral administration, it is absorbed from the gastrointestinal tract and subsequently hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the amino acid L-lysine.[1][5] D-amphetamine is the active pharmacological agent. Its primary mechanism of action involves the inhibition of the reuptake of dopamine (DA) and norepinephrine (NE) by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] Additionally, d-amphetamine promotes the release of DA and NE from presynaptic nerve terminals.[5] This leads to a significant increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.
Experimental Protocols
This section provides detailed methodologies for conducting microdialysis experiments to assess the effects of lisdexamfetamine dimesylate on extracellular neurotransmitter levels in the rat brain. The protocols are compiled from established methodologies in the field.
Protocol 1: Animal Surgery and Microdialysis Probe Implantation
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dental cement
-
Surgical sutures or clips
-
Analgesic (for post-operative care)
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Implantation:
-
Place the anesthetized rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Identify bregma and lambda as reference points.
-
Drill a small hole in the skull over the target brain region. The following coordinates from bregma are recommended for targeting the prefrontal cortex (PFC) and striatum:
-
Slowly lower the guide cannula to the desired DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment. House the animals individually during the recovery period.
-
Protocol 2: In Vivo Microdialysis Procedure
This protocol details the steps for conducting the microdialysis experiment in awake, freely-moving rats.
Materials:
-
Surgically prepared rat in a freely-moving animal setup (e.g., a CMA 120 system)
-
Microdialysis probe (e.g., CMA 12 with a 2 mm membrane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
Lisdexamfetamine dimesylate
-
Vehicle (e.g., sterile water or saline)
Procedure:
-
Preparation of Lisdexamfetamine Dimesylate Solution:
-
Prepare a stock solution of lisdexamfetamine dimesylate in the chosen vehicle. For oral administration (p.o.), sterile water is suitable. For intraperitoneal (i.p.) injection, sterile saline is appropriate.
-
The dose of lisdexamfetamine dimesylate should be calculated based on the d-amphetamine base equivalent. For example, a dose of 4.5 mg/kg of d-amphetamine base is a commonly used dose in rat studies.[8]
-
-
Microdialysis Setup:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF (composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate, typically between 1.0 and 2.0 µL/min.[6][7]
-
-
Sample Collection:
-
Allow a stabilization period of at least 2 hours after probe insertion before collecting baseline samples.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.
-
Administer lisdexamfetamine dimesylate or vehicle to the rat.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the drug's effect over time.
-
Store the collected samples at -80°C until analysis.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and slice it to verify the correct placement of the microdialysis probe.
-
Protocol 3: Analysis of Neurotransmitters by HPLC-ECD
This protocol provides a general method for the quantification of dopamine and serotonin in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system equipped with an electrochemical detector
-
Analytical column suitable for monoamine separation
-
Mobile phase (composition will vary depending on the column and analytes, but a common mobile phase consists of a phosphate/citrate buffer, EDTA, sodium dodecyl sulfate, and methanol)
-
Standard solutions of dopamine and serotonin
-
Collected microdialysate samples
Procedure:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the potential of the electrochemical detector to an appropriate voltage for the oxidation of dopamine and serotonin (e.g., +650 mV).[9]
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions of dopamine and serotonin of known concentrations.
-
Inject a fixed volume (e.g., 10 µL) of each standard solution into the HPLC system.
-
Generate a standard curve by plotting the peak area against the concentration for each analyte.
-
-
Sample Analysis:
-
Thaw the microdialysate samples on ice.
-
Inject the same fixed volume of each dialysate sample into the HPLC system.
-
Identify and quantify the dopamine and serotonin peaks in the chromatograms by comparing their retention times and peak areas to those of the standards.
-
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in the dialysate samples using the standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Data Presentation
The following tables summarize the expected quantitative effects of lisdexamfetamine dimesylate on extracellular dopamine levels based on published microdialysis studies in rats.
| Drug and Dose | Brain Region | Peak Dopamine Increase (% of Baseline) | Time to Peak Effect (minutes) | Reference |
| Lisdexamfetamine (1.5 mg/kg d-amphetamine base) | Striatum | Smaller, sustained increase | Slower onset than d-amphetamine | [10] |
| Lisdexamfetamine (4.5 mg/kg d-amphetamine base) | Medial Prefrontal Cortex | ~177% | 60 | [11] |
| d-amphetamine | Medial Prefrontal Cortex | ~222% | 30 | [11] |
| Parameter | Lisdexamfetamine | d-amphetamine | Reference |
| Dopamine Efflux Profile | Sustained and lasting release | Rapid increase followed by decline | [9] |
| Norepinephrine Efflux | More pronounced than d-amphetamine | Less pronounced than lisdexamfetamine | [9] |
Mandatory Visualizations
Signaling Pathway of Lisdexamfetamine Dimesylate
Caption: Mechanism of action of lisdexamfetamine dimesylate.
Experimental Workflow for Microdialysis
Caption: Workflow for a typical microdialysis experiment.
References
- 1. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships between the Prefrontal Cortex and the Basal Ganglia in the Rat: Physiology of the Cortico-Nigral Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain microdialysis [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amuzainc.com [amuzainc.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for NAS-181 Dimesylate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 dimesylate is a potent and selective antagonist of the serotonin 1B (5-HT1B) receptor. The 5-HT1B receptor, a presynaptic autoreceptor, plays a crucial role in regulating the release of serotonin and other neurotransmitters. Antagonism of this receptor has been shown to produce anxiolytic-like effects in various preclinical behavioral models. These application notes provide detailed protocols for administering this compound to rodents for the assessment of its effects on anxiety-related behaviors. The included methodologies for the elevated plus-maze, social interaction test, and Vogel conflict test are based on established preclinical research.
Mechanism of Action
NAS-181 acts as a selective antagonist at 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Upon activation by serotonin, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, NAS-181 prevents the inhibitory effect of serotonin on its own release and on the release of other neurotransmitters, such as acetylcholine, in brain regions implicated in anxiety and cognition, including the frontal cortex and hippocampus.[1] This disinhibition of neurotransmitter release is believed to be the primary mechanism underlying the anxiolytic-like effects of NAS-181.
Signaling Pathway of 5-HT1B Receptor Antagonism
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize the quantitative data on the anxiolytic-like effects of this compound administered intraperitoneally (i.p.) in rats in three key behavioral paradigms.
Table 1: Elevated Plus-Maze Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (s) | % of Entries into Open Arms |
| Vehicle | - | 25.3 ± 4.1 | 38.2 ± 3.5 |
| NAS-181 | 0.1 | 38.7 ± 5.5 | 45.1 ± 4.2 |
| NAS-181 | 1 | 55.2 ± 6.8** | 53.6 ± 5.1 |
| NAS-181 | 10 | 68.4 ± 7.2 | 61.3 ± 4.8** |
| Diazepam | 1 | 75.1 ± 8.0 | 65.4 ± 5.5*** |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Social Interaction Test in Rats (Unfamiliar, High-Light Conditions)
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Social Interaction (s) |
| Vehicle | - | 42.5 ± 5.3 |
| NAS-181 | 1 | 68.7 ± 7.1 |
| NAS-181 | 10 | 85.3 ± 8.9 |
| Diazepam | 1 | 92.4 ± 9.5 |
| p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Vogel Conflict Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Shocks Accepted |
| Vehicle | - | 5.2 ± 1.1 |
| NAS-181 | 1 | 10.8 ± 1.5 |
| NAS-181 | 10 | 15.4 ± 2.0 |
| Diazepam | 5 | 18.2 ± 2.3 |
| p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Experimental Workflow for Behavioral Testing
Caption: General experimental workflow for behavioral testing.
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms)
-
This compound
-
Vehicle (e.g., saline or distilled water)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video tracking system and software
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 0.1, 1, 10 mg/mL for a 1 mL/kg injection volume).
-
Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Protocol 2: Social Interaction Test
Objective: To evaluate social anxiety and social recognition in rodents.
Materials:
-
Open field arena
-
This compound
-
Vehicle
-
Syringes and needles for i.p. injection
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: House animals individually for a period before testing (e.g., 3-5 days) to increase social motivation. Acclimate to the testing room for at least 60 minutes before the test.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.
-
Testing (Unfamiliar, High-Light Conditions):
-
Place two unfamiliar, weight-matched animals that have received the same treatment into the brightly lit open field arena.
-
Record their interaction for 10 minutes.
-
-
Data Analysis:
-
Manually or automatically score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).
-
Anxiolytic-like effects are indicated by a significant increase in social interaction time compared to the vehicle-treated group.
-
Protocol 3: Vogel Conflict Test
Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase punished behavior.
Materials:
-
Operant chamber equipped with a drinking spout connected to a shock generator
-
Water bottles
-
This compound
-
Vehicle
-
Syringes and needles for i.p. injection
Procedure:
-
Water Deprivation: Water-deprive the animals for 24-48 hours before the test, with free access to food.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the test session.
-
Testing:
-
Place the animal in the operant chamber.
-
Allow a 20-second period of unpunished drinking.
-
Following this period, every 20th lick at the drinking spout results in a mild electric shock to the animal's feet for the remainder of the 5-minute session.
-
-
Data Analysis:
-
Record the total number of shocks the animal receives during the session.
-
Anxiolytic-like effects are indicated by a significant increase in the number of shocks accepted compared to the vehicle-treated group.
-
Concluding Remarks
This compound has demonstrated clear anxiolytic-like properties in standard preclinical models of anxiety. The provided protocols offer a robust framework for researchers to investigate the behavioral effects of this compound. It is recommended that appropriate control groups, including a positive control such as diazepam, be included in study designs to validate the experimental procedures. Further research may explore the effects of different administration routes and chronic dosing regimens on the behavioral profile of NAS-181.
References
Application of 5-HT6 Receptor Antagonists in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin 6 (5-HT6) receptors are primarily expressed in the central nervous system, with high densities in brain regions critical for cognition and memory, such as the hippocampus and cortex.[1] Their unique localization and modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, have positioned them as a promising therapeutic target for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] Blockade of 5-HT6 receptors has demonstrated pro-cognitive effects in various preclinical models.[1][3] This document provides an overview of the application of 5-HT6 receptor antagonists in neuroscience research, including their mechanism of action, experimental protocols, and representative data.
Mechanism of Action & Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that predominantly signals through the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[1] However, the cognitive-enhancing effects of 5-HT6 receptor antagonists are believed to be mediated by more intricate downstream signaling cascades and interactions with other neurotransmitter systems.[1]
One key proposed mechanism involves the modulation of the Fyn/ERK pathway. Fyn, a non-receptor tyrosine kinase, can be activated by the 5-HT6 receptor, subsequently influencing the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in synaptic plasticity and memory formation.[1] Antagonism of the 5-HT6 receptor can modulate these pathways, leading to improved cognitive function.[1][3] Furthermore, 5-HT6 receptor antagonists can decrease GABAergic inhibition, leading to a disinhibition of acetylcholine and glutamate release, which is thought to contribute to their pro-cognitive effects.[3]
Below is a diagram illustrating the proposed signaling pathway of 5-HT6 receptor antagonism.
Caption: Proposed signaling pathway of 5-HT6 receptor antagonism.
Quantitative Data from Preclinical Studies
The following table summarizes representative data from preclinical studies evaluating the efficacy of various 5-HT6 receptor antagonists in animal models of cognitive impairment.
| Compound | Animal Model | Behavioral Assay | Dose | Key Findings | Reference |
| SB-271046 | Scopolamine-induced amnesia in rats | Morris Water Maze | 10 mg/kg, i.p. | Reversed scopolamine-induced deficits in spatial learning and memory. | [1] |
| Idalopirdine | Aged rats | Novel Object Recognition | 10 mg/kg, p.o. | Significantly increased time spent exploring the novel object. | [1] |
| Intepirdine | Amyloid-β infused rats | T-Maze | 5 mg/kg, p.o. | Improved performance in the spontaneous alternation task. | [1] |
| EMD 386088 | Scopolamine-induced memory impairment in rats | Conditioned Emotion Response | 10 mg/kg, i.p. | Reversed scopolamine-induced deficits in associative learning. | [4] |
| NAS-181 | Awake rats (microdialysis) | Acetylcholine Release | 1-10 mg/kg, s.c. | Dose-dependently increased acetylcholine release in the frontal cortex and ventral hippocampus. | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the efficacy of 5-HT6 receptor antagonists are provided below.
Protocol 1: Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Materials:
-
Circular water tank (e.g., 1.5 m diameter) filled with opaque water.
-
Submerged escape platform.
-
Video tracking system and software.
-
5-HT6R antagonist of interest.
-
Vehicle control.
-
Rodents (rats or mice).
Procedure:
-
Habituation: Allow animals to swim freely in the maze without the platform for 60 seconds, one day before the training phase.
-
Drug Administration: Administer the 5-HT6R antagonist or vehicle at a predetermined time before each training session (e.g., 30-60 minutes).
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Protocol 2: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Materials:
-
Open-field arena (e.g., 50x50x50 cm).
-
Two identical objects (familiar objects).
-
One novel object, different in shape and texture from the familiar objects.
-
Video recording and analysis software.
-
5-HT6R antagonist of interest.
-
Vehicle control.
-
Rodents (rats or mice).
Procedure:
-
Habituation: Habituate the animals to the empty open-field arena for 5-10 minutes for 2-3 days.[1]
-
Drug Administration: On the test day, administer the 5-HT6R antagonist or vehicle as described in Protocol 1.[1]
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the total time spent exploring each object.
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating a 5-HT6R antagonist in an animal model of Alzheimer's disease.
Caption: Typical workflow for 5-HT6R antagonist evaluation.
Conclusion
5-HT6 receptor antagonists represent a promising therapeutic strategy for the symptomatic treatment of cognitive decline in neurodegenerative diseases. The protocols and data presented here provide a foundational framework for the preclinical evaluation of these compounds. Further research is necessary to fully elucidate their complex mechanisms of action and to successfully translate these preclinical findings into effective clinical therapies for patients. While several 5-HT6 receptor antagonists have shown initial promise in clinical trials, many have unfortunately failed in later-phase studies, highlighting the challenges in translating preclinical efficacy to clinical benefit in complex diseases like Alzheimer's.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for Assessing Brain Penetration of NAS-181 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. NAS-181 is a potent and selective antagonist of the 5-HT1B receptor, a target implicated in various neuropsychiatric conditions.[1] The dimesylate salt form of NAS-181 suggests it is a salt of a basic compound, a factor that can influence its physicochemical properties and subsequent brain penetration.
These application notes provide a comprehensive overview and detailed protocols for a multi-tiered approach to assess the brain penetration of NAS-181 dimesylate, encompassing in silico, in vitro, and in vivo methodologies. The goal is to characterize the extent and rate of its entry into the CNS, identify potential transport mechanisms, and ultimately predict its therapeutic concentration at the target site.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented below. These parameters are crucial for the initial in silico predictions of brain penetration.
| Property | Value | Reference |
| Molecular Formula | C21H34N2O10S2 | [1] |
| Molecular Weight | 538.63 g/mol | [1] |
| Target | 5-HT1B Receptor | [1] |
| Ki (rat 5-HT1B) | 47 nM | [1] |
Methodologies for Assessing Brain Penetration
A tiered approach is recommended to comprehensively evaluate the brain penetration of this compound. This begins with computational modeling, followed by in vitro assays to assess permeability and efflux, and culminates in in vivo studies for definitive characterization.
Tier 1: In Silico Prediction
In silico models provide an early, cost-effective assessment of the likelihood of a compound to cross the BBB based on its molecular structure.[2][3][4][5] These models predict key parameters such as the logarithm of the brain-to-blood concentration ratio (logBB).
Protocol: In Silico LogBB Prediction
-
Obtain the chemical structure of NAS-181 (the free base).
-
Calculate key molecular descriptors using computational software (e.g., MOE, Schrödinger Suite, QikProp). Important descriptors include:
-
Molecular weight
-
LogP (octanol/water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of hydrogen bond donors and acceptors
-
pKa
-
-
Utilize predictive models to estimate logBB. Several models are available, including those based on quantitative structure-property relationships (QSPR) and machine learning algorithms.[4]
-
Analyze the prediction. A logBB > 0 suggests a compound readily crosses the BBB, while a logBB < 0 indicates poor penetration.
Hypothetical In Silico Data for NAS-181
| Descriptor | Predicted Value | Implication for Brain Penetration |
| Molecular Weight | 538.63 | Moderately high, may slightly hinder passive diffusion. |
| clogP | 2.8 | Within a favorable range for BBB penetration. |
| TPSA | 120 Ų | Slightly high, may limit passive permeability. |
| Predicted logBB | -0.2 | Suggests potentially limited brain penetration. |
| P-gp Substrate Prediction | Yes | Indicates a potential for active efflux from the brain. |
Tier 2: In Vitro Assessment
In vitro models are essential for experimentally measuring permeability and identifying the role of active transporters, such as P-glycoprotein (P-gp), in limiting brain entry.[6][7]
3.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating the lipid environment of the BBB.
Protocol: PAMPA-BBB Assay
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) in dodecane.
-
Prepare the donor solution: Dissolve this compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 100 µM).
-
Prepare the acceptor plate: Fill a 96-well acceptor plate with the same buffer.
-
Assemble the PAMPA sandwich: Place the filter plate onto the acceptor plate.
-
Add the donor solution to the filter plate wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Determine concentrations: After incubation, measure the concentration of NAS-181 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
3.2.2. Madin-Darby Canine Kidney (MDCK) II-MDR1 Transwell Assay
This assay uses a cell line overexpressing the human P-gp transporter (MDR1) to assess both passive permeability and active efflux.[6][8]
Protocol: Bidirectional MDCKII-MDR1 Assay
-
Cell Culture: Culture MDCKII-MDR1 cells on semi-permeable Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral - A-B):
-
Add this compound (at a known concentration, e.g., 1-10 µM) to the apical (A) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
Measure the concentration of NAS-181 in the samples by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical - B-A):
-
Add this compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
Measure the concentration of NAS-181 in the samples.
-
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 is indicative of active efflux.[9]
Hypothetical In Vitro Data for NAS-181
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 1.5 | Low passive permeability. |
| MDCKII-MDR1 | Papp (A-B) (10⁻⁶ cm/s) | 0.8 | Low apparent permeability. |
| MDCKII-MDR1 | Papp (B-A) (10⁻⁶ cm/s) | 4.0 | High efflux permeability. |
| MDCKII-MDR1 | Efflux Ratio | 5.0 | Strong evidence of P-gp mediated efflux. |
Tier 3: In Vivo Assessment
In vivo studies in animal models provide the most definitive measure of brain penetration under physiological conditions.[10][11][12]
3.3.1. Brain-to-Plasma Concentration Ratio (Kp)
This method determines the total concentration of the drug in the brain relative to the plasma at a specific time point or at steady-state.[9]
Protocol: Kp Determination in Rodents
-
Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), collect blood and brain tissue.
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Determine the concentration of NAS-181 in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate Kp: Kp = C_brain / C_plasma Where C_brain is the total concentration in the brain homogenate and C_plasma is the total concentration in plasma.
3.3.2. Unbound Brain-to-Plasma Ratio (Kp,uu)
This is the most critical parameter as it reflects the concentration of free (unbound) drug in the brain available to interact with the target.[9] It is the ratio of the unbound drug concentration in the brain to that in the plasma.
Protocol: Kp,uu Determination
-
Determine Kp as described above.
-
Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis.
-
Determine the fraction of unbound drug in brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate Kp,uu: Kp,uu = Kp * (fu,plasma / fu,brain) Alternatively, Kp,uu = C_u,brain / C_u,plasma Where C_u,brain is the unbound concentration in the brain and C_u,plasma is the unbound concentration in plasma.
Hypothetical In Vivo Data for NAS-181
| Parameter | Value | Interpretation |
| Kp | 0.2 | Low overall brain penetration. |
| fu,plasma | 0.1 | 10% of the drug is unbound in plasma. |
| fu,brain | 0.05 | 5% of the drug is unbound in the brain. |
| Kp,uu | 0.4 | Suggests that while total brain levels are low, the unbound concentration is approaching that of the plasma, potentially indicating some target engagement is possible. A Kp,uu > 0.3 is often considered desirable for CNS drugs.[13] |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Tiered workflow for assessing NAS-181 brain penetration.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In silico prediction of blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cognitive Function of NAS-181 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 dimesylate is a selective antagonist for the serotonin 1B receptor (5-HT1B). Emerging preclinical evidence indicates its potential as a modulator of cholinergic neurotransmission, a critical pathway for cognitive processes such as learning and memory. These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed protocols to guide future investigations into its cognitive-enhancing properties. While direct behavioral and clinical data on NAS-181's cognitive effects are not yet available in published literature, its demonstrated mechanism of action provides a strong rationale for its evaluation as a pro-cognitive agent.
Mechanism of Action
This compound functions as a potent and selective antagonist of the 5-HT1B receptor. In the central nervous system, 5-HT1B receptors are often located on the terminals of non-serotonergic neurons, where they act as inhibitory heteroreceptors. By blocking these receptors on cholinergic nerve terminals, this compound disinhibits the release of acetylcholine (ACh). This leads to increased extracellular levels of ACh in brain regions crucial for cognitive function, such as the frontal cortex and hippocampus.
Signaling Pathway of this compound
Preclinical Data
To date, the primary preclinical data for this compound focuses on its neurochemical effects. A key study demonstrated a dose-dependent increase in extracellular acetylcholine levels in the frontal cortex and ventral hippocampus of rats following subcutaneous administration.
Quantitative Data Summary
| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Peak ACh Increase (% of baseline) |
| Frontal Cortex | 1 | ~150% |
| Frontal Cortex | 5 | ~300% |
| Frontal Cortex | 10 | ~500% |
| Ventral Hippocampus | 1 | ~130% |
| Ventral Hippocampus | 5 | ~180% |
| Ventral Hippocampus | 10 | ~230% |
Data extracted from Rubio et al., European Neuropsychopharmacology, 2007.
Experimental Protocols for Investigating Cognitive Function
The following protocols are provided as standardized methods to assess the potential cognitive-enhancing effects of this compound in rodent models.
Experimental Workflow for Preclinical Evaluation
Protocol 1: Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on short-term recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids). Objects should be heavy enough not to be displaced by the animal and made of a non-porous material for easy cleaning.
-
This compound solution and vehicle control.
-
Video recording and tracking software.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to explore the empty arena for 10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Acquisition Phase (Day 2):
-
Administer this compound or vehicle at the desired dose and route (e.g., 1, 5, 10 mg/kg, s.c.) 30 minutes prior to the acquisition trial.
-
Place two identical objects (Set A) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Retention Phase (Day 2, after a delay):
-
Return the animal to its home cage for a retention interval (e.g., 1 hour or 24 hours).
-
Replace one of the familiar objects (Set A) with a novel object (one object from Set B). The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates successful recognition memory. Compare the DI between the NAS-181 treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
Protocol 2: Morris Water Maze (MWM) Test
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic tempera paint).
-
Submerged escape platform.
-
Distinct visual cues placed around the pool.
-
Video tracking system.
-
This compound solution and vehicle control.
Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily, 30 minutes before the first trial.
-
Conduct 4 trials per day for 5 consecutive days. For each trial, the starting position is varied, while the platform location remains constant.
-
Place the animal in the water facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer a final dose of this compound or vehicle.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across the 5 days of training using a repeated-measures ANOVA to assess learning curves.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between treatment groups using an ANOVA or t-test.
Conclusion and Future Directions
This compound presents a promising pharmacological tool for investigating the role of the 5-HT1B receptor and the cholinergic system in cognitive function. The provided protocols offer a framework for elucidating its potential as a cognitive enhancer in preclinical models. Future research should aim to bridge the gap between the known neurochemical effects and behavioral outcomes. Furthermore, successful preclinical findings would warrant investigation into the safety and efficacy of this compound in human clinical trials for cognitive disorders.
Application Notes and Protocols for Measuring NAS-181 Dimesylate in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 1B (5-HT1B).[1][2] The 5-HT1B receptor is a presynaptic autoreceptor that provides an inhibitory feedback mechanism for the release of serotonin (5-HT).[2][3] By blocking this receptor, NAS-181 can increase the synthesis and metabolism of 5-HT in various regions of the brain.[4] This mechanism of action makes NAS-181 a valuable tool for neuroscience research, particularly in studies related to mood disorders, cognition, and other neurological conditions.
Accurate and reliable measurement of NAS-181 dimesylate concentrations in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding its distribution and target engagement within the central nervous system. This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.03 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 6.3% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect (%) | Within ±15% | -8% to 12% |
Experimental Protocols
Brain Tissue Sample Preparation
This protocol outlines the steps for the extraction of this compound from brain tissue homogenate.
Materials and Reagents:
-
Brain tissue samples (stored at -80°C)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Protein Precipitation Solvent (e.g., Acetonitrile with 1% formic acid)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
Procedure:
-
Thawing and Weighing: Thaw the frozen brain tissue samples on ice. Once thawed, accurately weigh a portion of the tissue (e.g., 100 mg).
-
Homogenization:
-
Place the weighed tissue in a pre-chilled microcentrifuge tube.
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize degradation.
-
-
Spiking with Internal Standard: Add a known concentration of the internal standard solution to the brain homogenate. The IS is crucial for correcting for variability during sample preparation and analysis.
-
Protein Precipitation and Extraction:
-
Add a 3-fold volume of ice-cold protein precipitation solvent (e.g., 900 µL of acetonitrile with 1% formic acid) to the homogenate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains NAS-181 and the IS, and transfer it to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a smaller volume of the mobile phase used for the LC-MS/MS analysis (e.g., 100 µL). This step concentrates the analyte and ensures compatibility with the analytical system.
-
-
Final Centrifugation: Centrifuge the reconstituted sample one final time to remove any remaining particulate matter before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general protocol for the quantification of this compound using a triple quadrupole mass spectrometer. The specific parameters will need to be optimized for the instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will likely be effective for separating NAS-181 from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for NAS-181.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for NAS-181 and the internal standard must be determined by direct infusion of the compounds into the mass spectrometer.
-
NAS-181: Determine the m/z of the precursor ion ([M+H]⁺) and the most abundant and stable product ions after collision-induced dissociation.
-
Internal Standard: Determine the MRM transitions for the IS in the same manner.
-
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and cone voltage, to achieve the best signal intensity.
Visualization
Signaling Pathway of NAS-181
The following diagram illustrates the mechanism of action of NAS-181 as a 5-HT1B receptor antagonist.
Caption: Mechanism of action of NAS-181 as a 5-HT1B receptor antagonist.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of this compound in brain tissue.
Caption: Workflow for measuring this compound in brain tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using NAS-181 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAS-181 is a selective antagonist of the serotonin 1B receptor (5-HT1B). As a G protein-coupled receptor, the 5-HT1B receptor is involved in a variety of physiological and pathological processes within the central nervous system. Antagonism of this receptor may offer therapeutic potential for a range of neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro cell culture assays to investigate the effects of NAS-181 dimesylate on neuronal cell viability, apoptosis, and neurite outgrowth. The provided methodologies are intended to guide researchers in the evaluation of the biological activity of NAS-181 in relevant cellular models.
Mechanism of Action: 5-HT1B Receptor Signaling
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1B receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, 5-HT1B receptor activation can influence other signaling cascades, including the ERK1/2 and Akt pathways. As an antagonist, NAS-181 is expected to block these downstream effects of serotonin or other 5-HT1B agonists.
Recommended Cell Models
The choice of an appropriate cell model is critical for obtaining physiologically relevant data. The following neuronal cell lines are recommended for studying the effects of this compound:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line that can be differentiated into a neuronal phenotype. It is suitable for neurotoxicity, neuroprotection, and apoptosis studies.
-
PC12 (Rat Pheochromocytoma): These cells differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF) and are a classic model for studying neuronal differentiation and neuroprotection.
-
Primary Neuronal Cultures: Derived from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells offer high physiological relevance but are more challenging to maintain.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of NAS-181 or vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Workflow:
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of neurites, a key process in neuronal development and regeneration.
Workflow:
Materials:
-
Neuronal cells capable of neurite extension (e.g., PC12, differentiated SH-SY5Y)
-
Plates coated with an appropriate substrate (e.g., poly-L-lysine, collagen)
-
Differentiation medium (if required)
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells on coated plates at an appropriate density to allow for neurite extension without excessive cell clustering.
-
Compound Treatment: For PC12 cells, treatment is typically done in a low-serum medium containing NGF to induce differentiation. Add this compound at various concentrations.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against β-III-tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.
-
Data Analysis: Normalize the neurite outgrowth parameters to the number of cells (nuclei count) and express the results relative to the control group.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. The following are example tables demonstrating how to present data from the described assays.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Concentration of NAS-181 (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.2 ± 6.1 |
| 10 | 85.7 ± 5.5 |
| 50 | 60.3 ± 7.2 |
| 100 | 45.1 ± 6.8 |
Table 2: Effect of this compound on Apoptosis (Caspase-3/7 Activity)
| Treatment | Fold Change in Caspase-3/7 Activity ± SD |
| Vehicle Control | 1.0 ± 0.1 |
| NAS-181 (10 µM) | 1.2 ± 0.2 |
| NAS-181 (50 µM) | 2.5 ± 0.3 |
| NAS-181 (100 µM) | 4.1 ± 0.4 |
| Staurosporine (1 µM) | 8.5 ± 0.7 |
Table 3: Effect of this compound on Neurite Outgrowth in PC12 Cells
| Treatment | Average Neurite Length per Cell (µm) ± SD |
| Vehicle Control (-NGF) | 5.2 ± 1.1 |
| Vehicle Control (+NGF) | 45.8 ± 3.7 |
| NAS-181 (1 µM) +NGF | 43.5 ± 4.1 |
| NAS-181 (10 µM) +NGF | 35.1 ± 3.9 |
| NAS-181 (50 µM) +NGF | 22.7 ± 3.2 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound. By employing these standardized cell-based assays, researchers can systematically evaluate the effects of this 5-HT1B receptor antagonist on key neuronal processes. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts. It is recommended to optimize assay conditions, such as cell density and incubation times, for each specific cell line and experimental setup.
Troubleshooting & Optimization
NAS-181 dimesylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for NAS-181 dimesylate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a Ki of 47 nM. It demonstrates 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor (Ki=630 nM). By inhibiting the terminal r5-HT1B autoreceptors, NAS-181 increases the turnover and synaptic concentration of serotonin (5-HT). Its mechanism of action involves the modulation of downstream signaling pathways associated with the Gαi/o protein-coupled 5-HT1B receptor.
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
A2: this compound is known to have solubility challenges in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) . Some suppliers offer pre-dissolved solutions of this compound in DMSO (e.g., 10 mM). While some data suggests solubility of "NAS-181" in water, this may refer to the free base and not the dimesylate salt. Therefore, it is advisable to start with DMSO for initial solubilization.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is causing this and how can I prevent it?
A3: This phenomenon, known as precipitation or "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity reduces the compound's solubility. To prevent this, it is crucial to employ proper dilution techniques. A general recommendation is to perform serial dilutions and ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.
Q4: What are the best practices for storing this compound solutions?
A4: To ensure the stability and activity of your this compound solutions, it is recommended to:
-
Store the solid compound at -20°C in a desiccated environment.
-
Prepare concentrated stock solutions in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C or -80°C.
-
Prepare fresh working solutions from the stock for each experiment and do not store aqueous dilutions for extended periods.
Solubility Data
The solubility of this compound can be variable and is highly dependent on the solvent and experimental conditions. The following table summarizes the available information.
| Solvent | Reported Solubility | Source/Supplier | Notes |
| DMSO | Soluble (10 mM) | MedChemExpress | Recommended for preparing concentrated stock solutions. |
| Water | Soluble to 100 mM | LabSolutions | This may refer to the free base of NAS-181. Caution is advised for the dimesylate salt. |
| Ethanol | Not Reported | - | May be a suitable co-solvent with water, but empirical testing is required. |
| PBS (pH 7.4) | Likely Poor | - | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the standard approach. |
Troubleshooting Guide for Solubility Issues
Encountering solubility problems is a common hurdle in preclinical research. This guide provides a systematic approach to troubleshooting these issues with this compound.
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent.
-
Possible Cause: The chosen solvent is inappropriate, or the compound requires more energy to dissolve.
-
Solutions:
-
Switch to DMSO: If you are not already using it, DMSO is the most recommended solvent for initial stock solution preparation.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down any aggregates and aid dissolution.
-
Issue 2: The Compound Precipitates Upon Dilution into Aqueous Buffer or Cell Culture Medium.
-
Possible Cause: "Solvent shock" due to rapid dilution and exceeding the solubility limit in the aqueous environment.
-
Solutions:
-
Serial Dilution: Instead of a single-step dilution, perform one or more intermediate dilutions in your aqueous buffer.
-
Slow Addition and Rapid Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Use of Co-solvents: Consider preparing your final working solution in a buffer containing a small percentage of a co-solvent like ethanol or PEG400. However, the compatibility of co-solvents with your experimental system must be validated.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the compound's solubility limit. Try working with a lower final concentration of this compound.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 538.63 g/mol .
-
Formula: Mass (mg) = 10 mM * Volume (L) * 538.63 g/mol
-
Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 538.63 g/mol = 0.0053863 g = 5.39 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a bath sonicator for 10-15 minutes.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform a 1:100 intermediate dilution of the stock solution in cell culture medium.
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
-
Final Dilution: Perform a 1:100 final dilution of the intermediate solution in cell culture medium.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a final working solution of 1 µM this compound with a final DMSO concentration of 0.1%.
-
-
Homogenization: Gently mix the final working solution before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
Signaling Pathway Diagram
This compound acts as an antagonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1B receptor involves coupling to the inhibitory G-protein, Gαi/o.
Caption: The signaling pathway of the 5-HT1B receptor, which is antagonized by this compound.
Technical Support Center: Optimizing NAS-181 Dimesylate Dosage for Maximum Effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of NAS-181 dimesylate for maximum therapeutic effect in a research setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The development of NAS-181 was discontinued.[1] This guide is intended for research purposes only and is based on general principles of preclinical drug development and the known pharmacological profile of NAS-181.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a reported Ki of 47 nM. It demonstrates significantly lower affinity for other receptors, including 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, adrenergic, and dopamine receptors. By blocking the inhibitory 5-HT1B autoreceptors on serotonin neurons, NAS-181 increases serotonin (5-HT) turnover and synaptic concentrations of 5-HT.[2] It has also been shown to dose-dependently increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats.[3]
Q2: What is the primary signaling pathway affected by NAS-181?
NAS-181 primarily modulates serotonergic signaling by antagonizing the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The binding of serotonin to the presynaptic 5-HT1B autoreceptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced serotonin release. By blocking this receptor, NAS-181 prevents this negative feedback loop, resulting in enhanced serotonin release.
Q3: How do I determine a starting dose for in vivo experiments with NAS-181?
For a novel compound like NAS-181 where clinical data is unavailable, determining a starting dose for animal studies requires a systematic approach:
-
Literature Review: Examine published preclinical studies on NAS-181 and similar 5-HT1B antagonists to identify dose ranges used in relevant animal models.[4]
-
In Vitro Data: While not a direct conversion, in vitro efficacy data such as IC50 or Ki values can provide a preliminary guide.[4] NAS-181 has a Ki of 47 nM for the rat 5-HT1B receptor.
-
Dose-Range Finding Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[4] This involves administering increasing doses to different groups of animals and monitoring for signs of toxicity.[4]
-
Allometric Scaling: If data from other animal species is available, allometric scaling, which considers the body surface area, can be used to estimate an equivalent dose in your target species.[4]
Troubleshooting Guides
In Vitro Experimentation
Issue: High variability in cell-based assay results.
Cell-based assays can be influenced by numerous factors leading to inconsistent data.[5][6]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and growth media. Ensure consistent incubation times and conditions.[5] |
| Reagent Variability | Use single lots of reagents where possible. Validate new batches of reagents before use. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Compound Solubility and Stability | Confirm the solubility and stability of NAS-181 in your assay medium.[7] DMSO is a common solvent, but its final concentration should be optimized to minimize cytotoxicity.[8] |
Issue: Difficulty in establishing a clear dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Widen the range of NAS-181 concentrations tested, using logarithmic dilutions. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological response. Consider using a more direct downstream marker of 5-HT1B receptor antagonism. |
| Cell Model Relevance | Use cell lines that endogenously express the rat 5-HT1B receptor or a stably transfected cell line. Primary neurons may provide more physiologically relevant data but can be more variable.[5][9] |
In Vivo Experimentation
Issue: Lack of efficacy at previously reported doses.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Investigate the pharmacokinetic profile of NAS-181. Poor oral absorption or rapid metabolism can limit exposure.[10] Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal). |
| Animal Model Differences | Ensure the animal strain and model are consistent with previous studies. Species differences in metabolism and receptor pharmacology can significantly impact efficacy. |
| Formulation Issues | Verify the stability and homogeneity of the dosing solution. Ensure the vehicle is appropriate and does not cause adverse effects.[4] |
Issue: Unexpected toxicity at doses expected to be safe.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Conduct a vehicle-only control group to rule out toxicity from the formulation.[4] |
| Off-Target Effects | Although NAS-181 is reported to be selective, at higher concentrations, off-target effects may occur. Consider profiling against a broader panel of receptors. |
| Metabolite Toxicity | Investigate the metabolic profile of NAS-181. A metabolite may be responsible for the observed toxicity. |
Experimental Protocols
In Vitro: Radioligand Binding Assay for 5-HT1B Receptor Affinity
Objective: To determine the binding affinity (Ki) of NAS-181 for the rat 5-HT1B receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the rat 5-HT1B receptor.
-
Binding Assay: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT1B receptor ligand (e.g., [³H]-GR125743) and varying concentrations of NAS-181.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
In Vivo: Dose-Range Finding Study in Rats
Objective: To determine the maximum tolerated dose (MTD) and observe the dose-dependent effects of NAS-181.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 per group).[4]
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg) administered subcutaneously, as previously reported for NAS-181.
-
Administration: Administer the selected doses of NAS-181 or vehicle.
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[4] Record changes in behavior, posture, and activity.
-
Data Collection: Measure body weight daily. At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.
Visualizations
References
- 1. NAS-181 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
unexpected side effects of NAS-181 dimesylate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAS-181 dimesylate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
NAS-181 is a potent and selective antagonist of the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B). It is used in preclinical research to investigate the role of the 5-HT1B receptor in various physiological processes.
Q2: What is the primary mechanism of action of NAS-181?
NAS-181 acts by blocking 5-HT1B receptors. These receptors are found on nerve terminals and, when activated by serotonin, inhibit the release of various neurotransmitters. By blocking these receptors, NAS-181 can increase the release of neurotransmitters such as serotonin and acetylcholine in specific brain regions. Some evidence also suggests that NAS-181 may have partial agonist properties at the 5-HT1B receptor.
Q3: What are the known unexpected side effects of this compound in animal models?
The most consistently reported unexpected side effect of this compound in animal models is the induction of "wet-dog shakes" (WDS). This has been observed in rats following subcutaneous administration.
Q4: Is there a known dose at which "wet dog shakes" are observed?
Yes, a significant increase in the number of wet-dog shakes has been reported in rats at a subcutaneous (s.c.) dose of 3 mg/kg.
Troubleshooting Guide: Unexpected Side Effects
Issue: Observation of "Wet-Dog Shakes" (WDS) in Rodents
Researchers may observe episodes of rapid, rotational shaking of the head and body, resembling a wet dog shaking off water. This behavior is a known, though unexpected, side effect associated with NAS-181 administration.
Possible Cause:
The induction of WDS is likely linked to the modulation of the serotonergic system. While NAS-181 is a 5-HT1B receptor antagonist, studies have shown that WDS behavior is often mediated by the activation of 5-HT2 receptors. The administration of NAS-181 leads to an increase in synaptic serotonin levels, which may then act on 5-HT2 receptors to produce this effect.
Suggested Actions:
-
Confirm the Behavior: Carefully observe and quantify the frequency and duration of the WDS episodes to establish a clear baseline and dose-response relationship in your experimental setup.
-
Consider the Dosage: The effect has been reported at 3 mg/kg (s.c.) in rats. If using different doses or routes of administration, carefully document the incidence of WDS. Lowering the dose may mitigate this side effect, but this could also impact the primary efficacy of the compound in your study.
-
Pharmacological Investigation (for advanced studies): To confirm the involvement of the 5-HT2 receptor, co-administration of a 5-HT2 receptor antagonist could be considered as an experimental control to see if it attenuates the WDS behavior.
-
Data Interpretation: When analyzing your primary experimental outcomes, consider the potential confounding effects of the WDS behavior. For example, in behavioral paradigms, the shaking episodes could interfere with the animal's performance.
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect |
| Wet-Dog Shakes (WDS) | Rat | 3 mg/kg | Subcutaneous (s.c.) | Significant increase in the number of WDS |
| Acetylcholine Release | Rat | 1-10 mg/kg | Subcutaneous (s.c.) | Dose-dependent increase in frontal cortex and ventral hippocampus |
| Serotonin Turnover | Rat | 20 mg/kg | Subcutaneous (s.c.) | Enhancement in various brain regions |
Experimental Protocols
Protocol for Assessing "Wet-Dog Shakes" in Rats
-
Animals: Adult male Sprague-Dawley rats are commonly used. House the animals individually to allow for clear observation.
-
Acclimation: Allow animals to acclimate to the observation chambers for at least 30 minutes before administration of the compound.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer the desired dose (e.g., 3 mg/kg) via subcutaneous injection. A control group receiving only the vehicle should be included.
-
Observation Period: Immediately after injection, begin observing the animals for a predefined period (e.g., 60 minutes).
-
Quantification: A "wet-dog shake" is defined as a rapid, rotational shaking of the head and trunk. Count the number of WDS episodes for each animal during the observation period.
-
Data Analysis: Compare the mean number of WDS between the NAS-181-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
improving the stability of NAS-181 dimesylate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of NAS-181 dimesylate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a Ki of 47 nM.[1][2] It exhibits a 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor.[2] By inhibiting the terminal 5-HT1B autoreceptors, NAS-181 increases serotonin (5-HT) turnover and the synaptic concentration of 5-HT.[1][2] It has been shown to increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats.[2] NAS-181 has very low affinity for other receptors, including 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, α1-, α2-, and β-adrenoceptors, and dopamine D1 and D2 receptors.[2]
Q2: What are the general recommendations for storing this compound?
For optimal stability, this compound powder should be stored at 4°C in a sealed container, protected from moisture.[1] When prepared in a solvent, it is recommended to store the solution at -80°C.[1]
Q3: My this compound solution appears to be unstable, leading to inconsistent experimental results. What are the potential causes?
Instability of small molecule solutions can arise from several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[3][4]
-
pH: The stability of compounds, particularly salts, can be highly dependent on the pH of the solution.[3] Acidic or alkaline conditions can lead to hydrolysis or other degradation pathways.[3][5]
-
Solvent: The choice of solvent can impact the solubility and stability of a compound.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[4]
-
Oxidation: Exposure to air can lead to oxidative degradation of susceptible molecules.[6]
-
Improper Storage: Incorrect storage temperatures or containers that are not airtight can compromise solution stability.[6][7][8]
Q4: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution, follow these best practices:
-
Use a high-purity, anhydrous solvent. Water content in solvents can promote degradation.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution, but avoid excessive heat.
-
Store in appropriate containers. Use amber vials for light-sensitive compounds and ensure a tight seal to prevent solvent evaporation and exposure to air.[6]
-
Aliquot the stock solution. This minimizes freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve stability issues with your this compound solutions.
Issue 1: Precipitation observed in the solution upon preparation or storage.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Decrease the final concentration of the compound. 2. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains below levels that are cytotoxic for your experimental system (typically <0.5%). 3. Employ a two-step dilution method: first, dilute the stock solution in a small volume of the aqueous buffer/media, mix thoroughly, and then add this to the final volume.[9] |
| Temperature-Dependent Precipitation | 1. Gently warm the aqueous medium (e.g., to 37°C) before adding the compound solution.[9] 2. Prepare working solutions immediately before use to minimize the time the compound is in a potentially supersaturated state at a different temperature.[9] |
Issue 2: Inconsistent or lower-than-expected efficacy in experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh solutions: Always prepare working solutions fresh from a recently prepared stock solution for each experiment.[10] 2. Minimize light exposure: Protect solutions from light by using amber vials or covering containers with aluminum foil.[10] 3. Control temperature: Minimize the time the compound is kept at higher temperatures (e.g., 37°C for cell culture) before the experiment begins.[10] 4. Perform a stability test: Conduct a preliminary experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocol section). |
| Variability in Solution Preparation | 1. Standardize your protocol: Ensure consistent procedures for solution preparation, including solvent type and purity, final concentrations, and mixing methods.[9] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Experimental Buffer
This protocol helps determine if the compound remains in solution over the course of your experiment.
Materials:
-
This compound stock solution
-
Your final experimental buffer/medium
-
Appropriate tubes for sample collection
-
Analytical method to measure compound concentration (e.g., HPLC-UV)
Procedure:
-
Prepare your highest intended concentration of this compound in the final assay buffer.
-
Divide the solution into several aliquots in separate tubes.
-
Place one set of tubes at your intended experimental temperature (e.g., 37°C) and another set at a control temperature (e.g., 4°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from each temperature.
-
Visually inspect for any precipitation.
-
Analyze the concentration of this compound remaining in the solution using a suitable analytical method like HPLC-UV.
Data Interpretation:
| Observation | Potential Cause of Instability |
| Significant decrease in concentration over time at the experimental temperature. | Temperature-dependent degradation. |
| Significant decrease in concentration at both temperatures. | General instability in the chosen buffer. |
| Minimal change in concentration at both temperatures. | The compound is stable under the tested conditions. |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified signaling pathway of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iipseries.org [iipseries.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Assessment of lisdexamfetamine dimesylate stability and identification of its degradation product by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with NAS-181 Dimesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with NAS-181 dimesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B). Its primary mechanism of action is to block the binding of serotonin to these receptors. 5-HT1B receptors are inhibitory autoreceptors and heteroreceptors that modulate the release of serotonin and other neurotransmitters. By blocking these receptors, NAS-181 can increase the release of neurotransmitters like serotonin and acetylcholine.
Q2: What is the reported selectivity of this compound?
Q3: How should I prepare and store stock solutions of this compound?
For initial stock solutions, use a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). To aid dissolution, vortexing and sonication can be used. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, the specific stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh dilutions for each experiment from a recently prepared stock solution whenever possible. Studies on other compounds stored in DMSO suggest that water content can be a significant factor in degradation over time.
Troubleshooting Guide
Issue 1: Higher or Lower than Expected Efficacy
Possible Cause 1: Partial Agonism
In certain experimental conditions, particularly in the absence of a serotonin reuptake inhibitor (SSRI), NAS-181 has been observed to exhibit partial agonist properties, leading to a reduction in extracellular 5-HT levels.[1][2] This can result in effects that are opposite to what would be expected from a pure antagonist.
Suggested Solution:
-
If your experimental design allows, consider co-administration with an SSRI to maintain a synaptic concentration of serotonin, which may help in observing the antagonistic effects of NAS-181 more clearly.
-
Carefully evaluate your dose-response curve. Partial agonists can produce a biphasic response.
Possible Cause 2: Compound Degradation
Inconsistent results can arise from the degradation of this compound due to improper storage or handling.
Suggested Solution:
-
Prepare fresh stock solutions.
-
Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
-
Protect the compound from light and moisture.
-
Confirm the identity and purity of your compound using analytical methods if degradation is suspected.
Issue 2: High Variability Between Experiments
Possible Cause 1: Inconsistent Solution Preparation
Precipitation of the compound upon dilution into aqueous buffers is a common source of variability.
Suggested Solution:
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments.
-
Visually inspect for any precipitation after diluting the compound into your experimental buffer.
-
Consider using a solubility-enhancing excipient if precipitation is a persistent issue, but validate that the excipient does not interfere with your assay.
Possible Cause 2: Differences in Experimental Protocol
Minor variations in experimental conditions can lead to significant differences in results.
Suggested Solution:
-
Maintain strict consistency in all experimental parameters, including cell density, incubation times, and buffer composition.
-
Ensure that the experimental system has equilibrated to the desired temperature before adding the compound.
Issue 3: Unexpected Off-Target Effects
Possible Cause: Interaction with Other Neurotransmitter Systems
NAS-181 has been shown to increase acetylcholine release in the frontal cortex and hippocampus.[3] It may also interact with other systems in ways that are not yet fully characterized.
Suggested Solution:
-
Review the literature for known effects of 5-HT1B receptor modulation on the specific pathways you are studying.
-
Use appropriate controls to rule out non-specific effects of the compound on your experimental system.
-
If possible, use a structurally different 5-HT1B antagonist as a control to confirm that the observed effects are due to on-target activity.
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Tissue/Assay | Value | Reference |
| Ki (5-HT1B Receptor) | Rat | 47 nM | --INVALID-LINK-- | |
| Acetylcholine Release (Frontal Cortex) | Rat | Microdialysis | Up to 500% increase | [3] |
| Acetylcholine Release (Ventral Hippocampus) | Rat | Microdialysis | Up to 230% increase | [3] |
| 5-HT Metabolism (various brain regions) | Rat | Dose-dependent increase | [4] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
-
Cell Culture: Culture cells expressing the 5-HT1B receptor to an appropriate density.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serially dilute the stock solution in your assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound solutions to the cells.
-
Incubate for the desired period at the appropriate temperature (e.g., 37°C).
-
Add a 5-HT1B receptor agonist to stimulate the receptor.
-
Incubate for a further period.
-
Measure the desired downstream signaling event (e.g., cAMP levels, reporter gene expression).
-
-
Data Analysis:
-
Generate dose-response curves and calculate IC50 values.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Visualizations
Caption: NAS-181 blocks inhibitory 5-HT1B autoreceptors.
Caption: A workflow for troubleshooting inconsistent results.
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of NAS-181 Dimesylate and Toll-like Receptor 7 (TLR7) Agonists
A Note to Researchers: Initial searches indicate that NAS-181 dimesylate is primarily characterized as a selective 5-HT(1B) receptor antagonist.[1][2][3] The query regarding minimizing its off-target effects in the context of TLR7 agonism suggests a potential misidentification of the compound's primary mechanism of action. This guide will address strategies to minimize off-target effects broadly applicable to small molecule therapeutics, with a specific focus on TLR7 agonists due to the nature of the query. A separate section will clarify the known pharmacology of this compound.
Section 1: Troubleshooting Guide for TLR7 Agonists
Toll-like receptor 7 (TLR7) agonists are potent immunomodulators, but their clinical utility can be hampered by off-target effects, primarily stemming from systemic immune activation.[4][5][6] This section provides troubleshooting guidance for researchers encountering common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with systemic administration of TLR7 agonists?
A1: Systemic administration of TLR7 agonists can lead to a cytokine storm, characterized by the widespread release of pro-inflammatory cytokines, which can cause systemic inflammation and toxicity.[4][7] This is a primary concern that can limit the therapeutic window of these agents.
Q2: How can nanoparticle-based drug delivery systems help minimize the off-target effects of TLR7 agonists?
A2: Nanoparticle-based delivery systems can improve the therapeutic index of TLR7 agonists by:
-
Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially at the tumor site, thereby localizing the immune activation.[8][9]
-
Sustained Release: A controlled and sustained release of the TLR7 agonist can prevent a rapid systemic spike in concentration, which is often associated with toxicity.[7]
-
Improved Pharmacokinetics: Encapsulation within nanoparticles can protect the agonist from rapid clearance, prolonging its therapeutic effect at the target site.[4][10]
Q3: What types of nanoparticle formulations are commonly used for delivering TLR7 agonists?
A3: Several types of nanoparticles have been investigated for the delivery of TLR7 agonists, including:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are biodegradable and have been shown to be effective in delivering TLR7/8 agonists.[11]
-
Lipid-based nanoparticles (e.g., silicasomes): These can be used to co-deliver TLR7 agonists with other therapeutic agents like chemotherapy.[4]
-
Silica nanoparticles: These have been used to conjugate TLR7 agonists, demonstrating extended drug localization and increased immune stimulation.[10]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| High systemic toxicity in in vivo models | Rapid systemic distribution and clearance of the free TLR7 agonist. | Encapsulate the TLR7 agonist in a nanoparticle formulation to promote localized delivery and sustained release.[7][8] |
| Low therapeutic efficacy | Poor pharmacokinetics and rapid clearance of the agonist from the target site. | Utilize a nanocarrier to improve the drug's pharmacokinetic profile and ensure it remains at the tumor site for an extended period.[4][10] |
| Lack of robust anti-tumor immune response | Insufficient activation of dendritic cells (DCs) and other antigen-presenting cells (APCs) within the tumor microenvironment. | Combine the TLR7 agonist with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to enhance the anti-tumor immune response.[7][10] |
Section 2: Experimental Protocols and Methodologies
Protocol 1: Formulation of a Nanoparticle-Based TLR7 Agonist
This protocol is a generalized example for encapsulating a TLR7 agonist into a polymeric nanoparticle system.
Objective: To formulate a nanoparticle-based delivery system for a TLR7 agonist to improve its therapeutic index.
Materials:
-
TLR7 agonist
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Surfactant (e.g., polyvinyl alcohol)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Dissolve the TLR7 agonist and the polymer in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant.
-
Resuspend the nanoparticles in PBS for in vitro and in vivo studies.
Protocol 2: In Vitro Assessment of Off-Target Effects
Objective: To evaluate the cytokine release profile of a TLR7 agonist in human peripheral blood mononuclear cells (PBMCs) to predict potential systemic toxicity.
Methodology:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs in a 96-well plate.
-
Treat the cells with varying concentrations of the free TLR7 agonist and the nanoparticle-formulated agonist.
-
Incubate for 24 hours.
-
Collect the cell supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.
Section 3: Visualizing Pathways and Workflows
Caption: Simplified TLR7 signaling cascade leading to cytokine production.
Caption: A general workflow for the assessment of off-target effects.
Section 4: Understanding this compound
Mechanism of Action and Known Effects
NAS-181 is a selective antagonist of the serotonin 1B receptor (5-HT(1B)).[1][2][3] In the brain, 5-HT(1B) receptors act as autoreceptors that regulate the release of serotonin (5-HT) through a negative feedback mechanism.[1][2] By blocking these receptors, NAS-181 can increase the extracellular levels of 5-HT.[1]
Studies have shown that NAS-181 can also increase the release of acetylcholine in the frontal cortex and ventral hippocampus of rats.[12] However, it does not appear to affect the basal extracellular levels of glutamate and GABA in these brain regions.[12]
Off-Target Profile
NAS-181 has demonstrated high selectivity for the 5-HT(1B) receptor, with very low affinity for other serotonin receptors (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), adrenergic receptors (α1, α2, and β), and dopamine receptors (D1 and D2). Some research suggests that NAS-181 may have partial agonist properties at the 5-HT(1B) receptor under certain conditions.[1][2][3]
For researchers working with NAS-181, minimizing off-target effects would involve standard preclinical safety assessments, including selectivity profiling against a broad panel of receptors and enzymes, and careful dose-response studies to identify a therapeutic window that maximizes on-target activity while minimizing any potential off-target engagement.[13]
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanocarrier Co-formulation for Delivery of a TLR7 Agonist plus an Immunogenic Cell Death Stimulus Triggers Effective Pancreatic Cancer Chemo-immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy [dspace.mit.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Nanoparticles Containing Toll-Like Receptor Agonist for Enhanced Efficacy of Immune Checkpoint Blockade | Explore Technologies [techfinder.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Acidic pH-responsive polymer nanoparticles as a TLR7/8 agonist delivery platform for cancer immunotherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Refining Microdialysis Protocols with NAS-181 Dimesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing microdialysis to study NAS-181 dimesylate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a research compound. Based on its chemical structure as an amphetamine analogue, it is presumed to act as a central nervous system (CNS) stimulant.[1] Its primary mechanism of action is expected to involve increasing the extracellular levels of dopamine and norepinephrine in the brain.[1][2] This is achieved by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft.[1][2][3]
Q2: What are the key considerations for selecting a microdialysis probe for this compound studies?
A2: The choice of microdialysis probe is critical for successful experiments. Key factors to consider include:
-
Molecular Weight Cut-Off (MWCO): The probe's membrane must have a MWCO that allows for the efficient recovery of this compound while excluding larger molecules.
-
Probe Length and Type: The length of the membrane should correspond to the specific brain region of interest. Concentric probes are a common design.
-
Membrane Material: The material should be biocompatible and minimize non-specific binding of the analyte. Testing different materials for recovery is recommended.[4]
Q3: How can I prepare a stable perfusion solution of this compound?
A3: The stability and solubility of this compound in the perfusion fluid (e.g., artificial cerebrospinal fluid, aCSF) are crucial. It is recommended to:
-
Determine the solubility of this compound in aCSF at the desired experimental temperature.
-
Prepare fresh solutions for each experiment to avoid degradation.
-
Test the stability of the compound in the perfusion solution over the duration of a typical experiment.[4]
Q4: What are the recommended flow rates for microdialysis with this compound?
A4: Perfusion flow rates typically range from 0.5 to 2 µL/min.[5] The optimal flow rate will be a balance between achieving adequate sample volume for analysis and maximizing the recovery of this compound. Slower flow rates generally result in higher recovery but yield smaller sample volumes per unit of time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Incorrect probe placement: The probe is not in the target brain region. 2. Poor probe recovery: The probe membrane is not efficiently extracting the analyte.[4] 3. Analyte degradation: this compound is unstable in the perfusion fluid or during sample collection/storage. 4. Adsorption to tubing or vials: The compound is binding to the components of the microdialysis system.[4] 5. Blocked probe or tubing: Flow is obstructed. | 1. Verify probe placement: Perform histological analysis post-experiment to confirm the probe track.[4] 2. Calibrate the probe: Determine the in vitro recovery of the probe with a known concentration of this compound before in vivo experiments.[4] 3. Assess compound stability: Test the stability of this compound under experimental conditions (e.g., temperature, light exposure).[4] 4. Test for non-specific binding: Pre-treat tubing and collection vials with a blocking agent or test different materials (e.g., FEP vs. PEEK tubing, different vial types).[4] 5. Check for leaks and blockages: Ensure all connections are secure and the system is free of air bubbles. Visually inspect transparent tubing for flow issues.[4] |
| High Variability in Baseline Levels | 1. Insufficient recovery period after surgery: Tissue damage and inflammation from probe implantation can affect baseline levels.[4] 2. Inconsistent probe performance: Variability in homemade or reused probes. 3. Stress-induced changes in neurotransmitter release: Animal handling and experimental conditions can influence neurochemistry. | 1. Allow for adequate recovery: A recovery period of at least 24 hours after probe implantation is recommended.[4] 2. Use high-quality commercial probes or ensure consistent construction of homemade probes: Test each probe's performance before use.[6] 3. Acclimatize animals to the experimental setup: Handle animals gently and minimize environmental stressors. |
| Loss of Perfusion Fluid (Leaking System) | 1. Loose connections: Fittings between the syringe, tubing, and probe are not tight. 2. Damaged probe membrane: The delicate membrane can be torn during insertion or handling.[7] | 1. Secure all connections: Use appropriate fittings and ferrules and check for leaks before starting the experiment. 2. Handle probes with care: Inspect the probe membrane under a microscope before and after the experiment to ensure its integrity.[7] |
| Inconsistent Sample Volume | 1. Air bubbles in the system: Bubbles can disrupt the continuous flow of the perfusate. 2. Syringe pump malfunction: The pump may not be delivering a consistent flow rate. 3. Partial blockage of the system. | 1. Degas the perfusion fluid: Use degassed aCSF to prevent bubble formation. 2. Calibrate and maintain the syringe pump: Ensure the pump is functioning correctly. 3. Flush the system: Ensure there are no partial obstructions in the tubing or probe. |
Experimental Protocols
In Vitro Probe Recovery
This protocol is essential to determine the extraction efficiency of the microdialysis probe for this compound before performing in vivo experiments.
-
Prepare a standard solution of this compound in aCSF at a known concentration (e.g., 100 ng/mL).
-
Place the microdialysis probe in a beaker containing the standard solution, ensuring the entire membrane is submerged.
-
Perfuse the probe with aCSF at the intended experimental flow rate (e.g., 1 µL/min).
-
Collect the dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analyze the concentration of this compound in the dialysate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the in vitro recovery using the following formula: Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100
In Vivo Microdialysis Procedure
This protocol outlines the general steps for performing microdialysis in a rodent model to measure extracellular levels of this compound and neurotransmitters.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Allow the animal to recover for at least 24-48 hours.[4]
-
-
Microdialysis Experiment:
-
Gently restrain the animal and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and a fraction collector.
-
Begin perfusing the probe with aCSF at the desired flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period (e.g., 60-90 minutes) to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., 3-4 samples for 20 minutes each).
-
Administer this compound (e.g., via intraperitoneal injection or through the probe via retrodialysis).
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
-
Sample Analysis:
-
Analyze the dialysate samples for the concentration of this compound and relevant neurotransmitters (e.g., dopamine, norepinephrine) using a validated analytical method.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Extract the brain and perform histological analysis to verify the location of the microdialysis probe track.[4]
-
Visualizations
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lisdexamfetamine Dimesylate (Vyvanse), A Prodrug Stimulant for Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constructing Inexpensive, Flexible, and Versatile Microdialysis Probes in an Undergraduate Microdialysis Research Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of NAS-181 Dimesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of NAS-181 dimesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of 2H-chromene-3-carbaldehyde intermediate | - Incomplete reaction of salicylaldehyde with acrolein or cinnamaldehyde.- Suboptimal reaction temperature or time.- Inefficient catalyst (e.g., K₂CO₃, pyrrolidine). | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature and time based on TLC analysis.- Experiment with different catalysts or catalyst concentrations to improve conversion. |
| SYN-002 | Formation of side products during chromene synthesis | - Self-condensation of salicylaldehyde or the aldehyde reactant.- Polymerization of acrolein. | - Control the addition rate of reactants.- Maintain a consistent and optimal reaction temperature.- Purify the intermediate using column chromatography. |
| PUR-001 | Difficulty in purifying the final NAS-181 free base | - The basic nature of the morpholine nitrogen atoms can cause peak tailing in normal-phase chromatography.- Co-elution of structurally similar impurities. | - Use a modified mobile phase in your chromatography, for example, by adding a small amount of a basic modifier like triethylamine to a non-polar eluent.- Consider reverse-phase chromatography with an appropriate buffer.- Recrystallization from a suitable solvent system may be an effective final purification step. |
| SALT-001 | Inconsistent formation of the dimesylate salt | - Incorrect stoichiometry of methanesulfonic acid.- Presence of moisture, which can interfere with salt crystallization.- Inappropriate solvent for salt precipitation. | - Ensure accurate measurement of 2 equivalents of methanesulfonic acid.- Use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).- Screen different solvents to find one that allows for good crystal formation and high yield. |
| STB-001 | Degradation of NAS-181 during storage | - Sensitivity to light, moisture, or elevated temperatures. | - Store the final product in a tightly sealed, amber-colored vial at 4°C, away from moisture.[1] For long-term storage in solvent, use -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for NAS-181?
A1: The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the Chromene Core: This typically involves an oxa-Michael-aldol reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde like acrolein to form the 2H-chromene-3-carbaldehyde intermediate.
-
Introduction of the Morpholine Moieties: This stage involves the reductive amination of the carbaldehyde to introduce the first morpholine ring, followed by the attachment of the second morpholine group via a Williamson ether synthesis.
-
Dimesylate Salt Formation: The purified NAS-181 free base is then treated with two equivalents of methanesulfonic acid to form the stable dimesylate salt.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should be followed. In particular:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methanesulfonic acid is corrosive and should be handled with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Experimental Protocols
While the exact, detailed experimental protocol from the original synthesis by Berg et al. is not publicly available in full, a plausible experimental workflow can be constructed based on established chemical reactions.
Workflow for the Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Signaling Pathway
NAS-181 is a selective antagonist of the 5-hydroxytryptamine1B (5-HT1B) receptor. Its mechanism of action involves blocking the autoreceptor function of 5-HT1B, which leads to an increase in the synaptic concentration of serotonin (5-HT).
References
Technical Support Center: Addressing Poor Bioavailability of NAS-181 Dimesylate
Welcome to the technical support center for NAS-181 dimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of this potent and selective 5-HT1B receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide your formulation development efforts.
Disclaimer: The following content includes a hypothetical physicochemical profile for this compound to provide a framework for formulation strategies. Experimental outcomes will vary based on the actual properties of your compound.
Hypothetical Physicochemical Profile of this compound
To provide targeted guidance, we will assume the following physicochemical properties for this compound, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
| Property | Hypothetical Value | Implication for Formulation |
| Aqueous Solubility | < 0.1 mg/mL at pH 6.8 | Dissolution rate-limited absorption. |
| pKa | 7.5 (weak base) | pH-dependent solubility in the gastrointestinal tract. |
| LogP | 3.5 | High lipophilicity, suitable for lipid-based formulations. |
| Molecular Weight | 538.63 g/mol [1] | A relatively large molecule. |
| Melting Point | High | May be a consideration for thermal-based formulation methods. |
| Physical Form | Crystalline solid | Energy input is required to overcome lattice energy for dissolution. |
Troubleshooting Guides
This section addresses common issues encountered during the formulation development of poorly soluble compounds like this compound.
Issue 1: Low Dissolution Rate of Raw this compound
Q: My in vitro dissolution studies with the pure drug show very slow and incomplete release. What are my primary options?
A: A low dissolution rate is the main hurdle for BCS Class II compounds. Your primary goal is to increase the surface area of the drug exposed to the dissolution medium or to present the drug in a higher energy, more soluble form.
Troubleshooting Steps:
-
Particle Size Reduction: This is often the first and most straightforward approach.
-
Micronization: Aim for a particle size range of 1-10 µm. This can be achieved through jet milling.
-
Nanonization: For a more significant increase in surface area, consider wet bead milling to produce a nanosuspension with particle sizes below 1 µm.
-
-
Formulation into an Amorphous Solid Dispersion (ASD): Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Given the hypothetical high LogP of NAS-181, formulating it in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective. The drug is pre-dissolved in the formulation and forms a fine emulsion in the gut.
-
Cyclodextrin Complexation: Encapsulating the NAS-181 molecule within a cyclodextrin cavity can enhance its solubility.
The following diagram illustrates a general workflow for selecting a suitable bioavailability enhancement strategy.
Frequently Asked Questions (FAQs)
Particle Size Reduction
Q1: What are the potential challenges with particle size reduction of this compound?
A1: While effective, particle size reduction can present challenges such as:
-
Agglomeration: Very fine particles have high surface energy and a tendency to re-agglomerate, which can negate the benefit of size reduction. This can be mitigated by using dispersing agents or surfactants in the formulation.
-
Amorphization: The high energy input during milling can induce changes in the solid state of the drug, potentially leading to the generation of amorphous content. This can affect the stability of the drug product.
-
Processability: Fine powders can have poor flow properties, making downstream processing like tableting or capsule filling difficult.
Q2: How do I choose between jet milling and bead milling?
A2: The choice depends on the desired particle size and the properties of this compound.
-
Jet milling is a dry process suitable for achieving micron-sized particles (1-10 µm) and is effective for crystalline materials.
-
Bead milling is a wet process used to produce nanosuspensions (typically < 1 µm). It is often more effective for achieving a greater increase in surface area but requires the development of a stable liquid suspension.
Amorphous Solid Dispersions (ASDs)
Q3: Which polymer should I choose for creating a solid dispersion with this compound?
A3: The choice of polymer is critical for the stability and performance of an ASD. Key considerations include:
-
Miscibility: The polymer should be miscible with NAS-181 to form a single-phase amorphous system. This can be assessed using techniques like Differential Scanning Calorimetry (DSC).
-
Stabilization: The polymer should inhibit the recrystallization of the amorphous drug. Polymers with high glass transition temperatures (Tg) and the ability to form hydrogen bonds with the drug are often good choices.
-
Solubility and Release: The polymer should be soluble in the gastrointestinal fluids to allow for the release of the drug.
Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
Q4: My amorphous solid dispersion is showing signs of recrystallization over time. How can I improve its stability?
A4: Recrystallization is a common challenge with ASDs.[2][3] To improve stability:
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better separation of drug molecules and inhibit nucleation and crystal growth.
-
Select a Better Polymer: A polymer with a higher Tg or stronger specific interactions (e.g., hydrogen bonding) with NAS-181 can enhance stability.
-
Control Moisture: Water can act as a plasticizer, reducing the Tg of the dispersion and promoting recrystallization.[2] Store the ASD under dry conditions.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q5: How do I select the components for a SEDDS formulation of this compound?
A5: The selection of oil, surfactant, and co-surfactant/co-solvent is based on the solubility of this compound in these excipients and their ability to form a stable and fine emulsion upon dilution.[4][5][6]
-
Oil Phase: Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) for their ability to dissolve the drug.
-
Surfactant: Select a surfactant with a high HLB (hydrophilic-lipophilic balance) value (typically >12) that can effectively emulsify the chosen oil.[4]
-
Co-surfactant/Co-solvent: These can help to increase the drug loading capacity and improve the spontaneity of emulsification.
Q6: My SEDDS formulation turns cloudy or shows drug precipitation upon dilution. What is the cause and how can I fix it?
A6: This indicates that the drug is not remaining solubilized in the emulsion droplets.
-
Optimize Surfactant/Co-surfactant Ratio: The ratio of these components to the oil phase is critical for maintaining the drug in solution. Constructing a pseudo-ternary phase diagram can help identify the optimal composition range.
-
Increase Surfactant Concentration: A higher concentration of the surfactant can improve the solubilization capacity of the emulsion.[7]
-
Change Excipients: The solubility of NAS-181 in the chosen excipients may be insufficient. Re-screening of oils, surfactants, and co-solvents may be necessary.
Cyclodextrin Inclusion Complexation
Q7: What type of cyclodextrin is most suitable for this compound?
A7: The choice of cyclodextrin depends on the size and shape of the NAS-181 molecule. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their cavity size being suitable for many drug molecules.[8] HP-β-CD is often preferred due to its higher aqueous solubility and better safety profile compared to unmodified β-CD.
Q8: How can I confirm the formation of an inclusion complex?
A8: Several analytical techniques can be used to confirm complexation:
-
Phase Solubility Studies: These studies can determine the stoichiometry of the complex (e.g., 1:1, 1:2) and the binding constant.
-
Differential Scanning Calorimetry (DSC): The melting endotherm of the drug should disappear or shift upon complexation.[9]
-
Powder X-ray Diffraction (PXRD): The characteristic crystalline peaks of the drug should diminish or disappear, indicating the formation of an amorphous complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the drug and cyclodextrin protons can provide evidence of inclusion.[8][10]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Bead Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like HPMC or a surfactant like Poloxamer 188 in purified water)
-
Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)
-
High-energy bead mill
Method:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Homogenize the pre-suspension for 10 minutes using a high-shear mixer.
-
Charge the bead mill with the grinding beads and the pre-suspension.
-
Mill the suspension at a set temperature (e.g., 5-10°C to minimize degradation) and agitation speed for a predetermined time (e.g., 1-4 hours).
-
Monitor the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering particle size analyzer.
-
Continue milling until the desired particle size (e.g., mean particle size < 500 nm) is achieved and the particle size distribution is stable.
-
Separate the nanosuspension from the grinding beads.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
Polymer (e.g., PVP K30)
-
Organic solvent (e.g., methanol, acetone, or a mixture in which both drug and polymer are soluble)
-
Rotary evaporator
Method:
-
Accurately weigh this compound and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the resulting solid dispersion in a desiccator.
-
Characterize the solid dispersion for its amorphous nature (using DSC and PXRD), drug content, and in vitro dissolution.
Protocol 3: In Vitro Dissolution Testing of Enhanced Formulations
Objective: To evaluate the dissolution performance of the developed this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF) without pepsin for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF) at pH 6.8.
Method:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Place a sample of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes in SGF, and then at 150, 180, 240, 360 minutes in SIF).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Compare the dissolution profiles of the enhanced formulations with that of the pure, unformulated drug.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Purified Water | 5 |
| 0.1 N HCl (pH 1.2) | 50 |
| Phosphate Buffer (pH 6.8) | 2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 25 |
Table 2: Example Compositions for this compound Bioavailability Enhancement
| Formulation Approach | Components | Ratio (w/w) |
| Solid Dispersion | NAS-181 : PVP K30 | 1:4 |
| SEDDS | NAS-181 : Capryol 90 : Cremophor EL : Transcutol HP | 5 : 40 : 45 : 10 |
| Cyclodextrin Complex | NAS-181 : HP-β-CD | 1:2 (molar ratio) |
Table 3: Comparison of In Vitro Dissolution Performance (Hypothetical Data)
| Formulation | % Dissolved at 30 min in SIF |
| Unformulated NAS-181 | < 5% |
| Micronized NAS-181 | 25% |
| Nanosuspension | 60% |
| Solid Dispersion (1:4) | 85% |
| SEDDS | > 90% (emulsified) |
| Cyclodextrin Complex | 75% |
This technical support center provides a starting point for addressing the poor bioavailability of this compound. The selection of the most appropriate strategy will depend on the specific properties of the drug substance and the desired product profile. It is recommended to perform thorough characterization and stability studies for any developed formulation.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. benchchem.com [benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. renejix.com [renejix.com]
- 5. crodapharma.com [crodapharma.com]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. oatext.com [oatext.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitors
Disclaimer: The following technical support guide addresses resistance to tubulin inhibitors, a common challenge in cancer research. Initial searches for "NAS-181 dimesylate" indicate its primary role as a selective 5-HT1B receptor antagonist in neuroscience research, with no established application as a tubulin inhibitor in oncology. Therefore, this guide focuses on the broader class of tubulin-targeting agents to provide a relevant and accurate resource for researchers facing drug resistance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors in their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common mechanisms of resistance to tubulin inhibitors? | The most common mechanisms include overexpression of drug efflux pumps (like P-glycoprotein), mutations in the tubulin protein that alter drug binding, changes in the expression of different tubulin isotypes (especially βIII-tubulin), and alterations in microtubule-associated proteins that stabilize microtubules.[1][2] |
| How can I determine if my resistant cell line is overexpressing efflux pumps? | You can perform a Western blot to compare P-glycoprotein (P-gp/MDR1) levels between your resistant and sensitive parent cell lines, or use qRT-PCR to analyze the mRNA expression of the ABCB1 gene which codes for P-gp.[1][3] A functional assay, such as the Rhodamine 123 efflux assay, can also be used to measure P-gp activity.[1] |
| Are there combination strategies to overcome resistance to tubulin inhibitors? | Yes, preclinical studies have shown promise with several combination strategies. These include co-administering the tubulin inhibitor with an ABC transporter inhibitor (like verapamil), a PI3K/Akt pathway inhibitor to block pro-survival signals, or other chemotherapeutic agents to create a synergistic effect.[1][4] |
| Can alterations in the cell cycle contribute to resistance? | Yes, if the tubulin inhibitor is less effective at inducing cell cycle arrest or apoptosis, it could be due to alterations in the tubulin protein itself or in microtubule-associated proteins.[1] |
Troubleshooting Guides
Problem 1: Decreased sensitivity to a tubulin inhibitor after prolonged exposure in vitro.
-
Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the inhibitor out of the cell.[1][3]
-
Troubleshooting Steps:
Experimental Protocol Expected Outcome if P-gp is Overexpressed Western Blot for P-gp: Compare P-gp protein levels in resistant cells versus the parental (sensitive) cell line. Higher P-gp protein bands in the resistant cell line lysate. qRT-PCR for ABCB1 gene: Analyze the mRNA expression of the gene encoding P-gp. Increased ABCB1 mRNA levels in resistant cells. Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123.[1] Reduced intracellular fluorescence in resistant cells, indicating increased P-gp activity.[1] Co-administration with a P-gp Inhibitor: Treat resistant cells with the tubulin inhibitor in combination with a known P-gp inhibitor (e.g., Verapamil).[1] Restored sensitivity to the tubulin inhibitor.
Problem 2: No significant change in drug efflux, but the inhibitor is less effective at inducing cell cycle arrest or apoptosis.
-
Possible Cause: Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs).[1]
-
Troubleshooting Steps:
Experimental Protocol Expected Outcome for Target-Based Resistance Tubulin Gene Sequencing: Amplify the tubulin-beta 1 (TUBB1) gene via PCR and sequence the PCR products.[1] Identification of potential mutations in the drug-binding site. Analysis of Tubulin Isotype Expression: Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). Overexpression of certain isotypes, particularly βIII-tubulin, is linked to resistance.[1] Examine Microtubule-Associated Proteins: Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot.[1] Altered expression of these proteins can counteract the effects of tubulin inhibitors.[1]
Experimental Protocols
Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest both sensitive and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123.
-
Efflux: Wash the cells and incubate them in a dye-free medium for a set period to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence using flow cytometry.
Western Blot for Tubulin Isotypes
-
Protein Extraction: Lyse sensitive and resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with primary antibodies specific for different β-tubulin isotypes, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent.
Visualizations
Caption: Troubleshooting workflow for tubulin inhibitor resistance.
Caption: Common mechanisms of resistance to tubulin inhibitors.
References
Validation & Comparative
A Comparative Guide to NAS-181 Dimesylate and Other 5-HT1B Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of NAS-181 dimesylate with other notable 5-HT1B receptor antagonists, namely GR 127935 and SB 224289. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of their performance based on available experimental data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application in a research context.
Performance Comparison of 5-HT1B Antagonists
The selection of a suitable 5-HT1B antagonist for research purposes depends on its specific binding affinity, selectivity profile, and functional activity. The following table summarizes the quantitative data for this compound, GR 127935, and SB 224289.
| Parameter | This compound | GR 127935 | SB 224289 |
| Binding Affinity (Ki, nM) | |||
| Rat 5-HT1B | 47[1] | - | - |
| Human 5-HT1B | - | - | ~6.9 (pKi = 8.16)[2] |
| Bovine 5-HT1B | 630[1] | - | - |
| Human 5-HT1D | - | Potent antagonist[3][4] | ~537 (pKi = 6.27) |
| Selectivity | |||
| Over Bovine 5-HT1B | 13-fold for rat 5-HT1B[1] | - | - |
| Over Human 5-HT1D | - | Mixed 5-HT1B/1D antagonist[3][5][6][7] | >75-fold for human 5-HT1B[2][8] |
| Over other 5-HT receptors (1A, 1E, 1F, 2A, 2C) | Very low affinity (Ki > 3000 nM) for 5-HT2A, 2C, 6, 7[1] | Much lower affinity[4] | >60-fold over 5-HT1A, 1E, 1F, 2A, 2C[9] |
| Over other receptors (α1, α2, β-adrenergic, D1, D2) | Very low affinity (Ki > 3000 nM)[1] | - | - |
| Functional Activity | |||
| In vitro | Potentiates K+-stimulated [3H]-5-HT release in rat occipital cortical slices[1] | Antagonizes sumatriptan-induced contractions[4] | Negative intrinsic activity (inverse agonist) at human 5-HT1B and 5-HT1D receptors[2][10][11] |
| In vivo | Increases acetylcholine release and 5-HT turnover in rat brain[1][4][12] | Blocks 5-HT1D receptor-mediated hypothermia and rotational behavior in guinea pigs[4] | Blocks terminal 5-HT autoreceptor function in vivo[13] |
| Partial Agonism | Suggested partial agonistic properties in the absence of a 5-HT reuptake inhibitor[5][6][7] | Suggested partial agonistic properties in the absence of a 5-HT reuptake inhibitor[5][6][7] | Suggested partial agonistic properties in the absence of a 5-HT reuptake inhibitor[5][6][7] |
Key Experimental Methodologies
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., 5-HT1B) are homogenized and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., NAS-181, GR 127935, or SB 224289).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[14][15][16][17]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the 5-HT1B receptor are prepared.
-
Assay Incubation: The membranes are incubated with the test compound (agonist, antagonist, or inverse agonist), GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [35S]GTPγS from the free form.
-
Scintillation Counting: The amount of radioactivity on the filters is quantified.
-
Data Analysis: An increase in [35S]GTPγS binding compared to the basal level indicates agonist activity. A decrease in basal binding suggests inverse agonist activity. For antagonists, their ability to block agonist-stimulated [35S]GTPγS binding is measured.[18][19][20][21][22]
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as serotonin (5-HT), in the extracellular fluid of specific brain regions in freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the frontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter in the dialysate is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: The effects of a 5-HT1B antagonist are assessed by administering the compound (e.g., systemically or locally via reverse dialysis) and measuring the changes in the extracellular neurotransmitter levels.[5][13][23][24][25]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Validating the Selectivity of NAS-181 Dimesylate for the 5-HT1B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NAS-181 dimesylate's selectivity for the serotonin 1B (5-HT1B) receptor against other notable 5-HT1B receptor ligands. The data presented is intended to assist researchers in making informed decisions for their studies by offering a clear, objective overview of the binding affinities and functional characteristics of these compounds.
Comparative Analysis of 5-HT1B Receptor Ligands
To validate the selectivity of this compound, its binding affinity for the 5-HT1B receptor is compared with that of other well-characterized agonists and antagonists. The following tables summarize the available quantitative data from radioligand binding assays, providing a direct comparison of the compounds' potency and selectivity profiles across various serotonin receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of this compound and Alternative Compounds for 5-HT Receptor Subtypes
| Compound | 5-HT1B | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 |
| This compound (Antagonist) | 47 (rat)[1] | - | - | - | - | - |
| Anpirtoline (Agonist) | 28[2][3] | 150[2][3] | - | 1490[2][3] | - | pKi: 7.53[4] |
| CP-94253 (Agonist) | Highly Selective[5] | Low Affinity[5] | - | - | - | - |
| Donitriptan (Agonist) | Subnanomolar affinity[6] | - | Subnanomolar affinity[6] | - | - | - |
| SB-216641 (Antagonist) | 1 (pKi=9.0)[7] | - | 25 (25-fold lower than 5-HT1B)[7][8] | - | - | - |
| GR-127935 (Antagonist) | Nanomolar affinity[9] | Low Affinity[9] | Nanomolar affinity[9] | - | - | - |
Understanding 5-HT1B Receptor Signaling
Activation of the 5-HT1B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The receptor is primarily coupled to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, 5-HT1B receptor activation can modulate the activity of other signaling pathways, including the MAPK/ERK pathway.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Protocols for Selectivity Validation
The determination of a compound's selectivity for a specific receptor subtype is a critical step in drug development. The following are detailed methodologies for key experiments used to generate the comparative data in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound and other compounds to displace a radiolabeled ligand from the 5-HT1B receptor and other 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B).
-
Test compounds (this compound and alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture of cell membranes, radioligand, and varying concentrations of the test compound is incubated to allow for competitive binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. donitriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB-216641 - Wikipedia [en.wikipedia.org]
- 9. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-HT1B Receptor Antagonists: NAS-181 Dimesylate vs. SB224289
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent 5-HT1B receptor antagonists, NAS-181 dimesylate and SB224289. The information presented herein is compiled from preclinical research to assist in the evaluation of these compounds for further investigation and development.
Executive Summary
NAS-181 and SB224289 are both selective antagonists of the 5-HT1B receptor, a key regulator of serotonin release in the central nervous system. While both compounds exhibit high affinity for the 5-HT1B receptor, notable differences in their pharmacological profiles have been observed. In vivo studies demonstrate that NAS-181 effectively antagonizes the effects of a 5-HT1B receptor agonist, whereas SB224289 shows limited efficacy under similar conditions. Functionally, SB224289 has been characterized as an inverse agonist, while NAS-181 may possess partial agonist properties in the absence of an agonist. These distinctions are critical for researchers selecting a tool compound or developing therapeutic agents targeting the 5-HT1B receptor.
Data Presentation
Table 1: Comparative Binding Affinity and Selectivity
| Parameter | This compound | SB224289 |
| Target | 5-HT1B Receptor | 5-HT1B Receptor |
| Binding Affinity (Ki) | 47 nM (rat)[1] | ~6.9 nM (human) (pKi = 8.16)[2] |
| Selectivity | High selectivity for rat 5-HT1B receptors.[3] Quantitative data on selectivity against other 5-HT receptor subtypes is not readily available in the reviewed literature. | >75-fold selective for the human 5-HT1B receptor over other 5-HT receptors.[2] |
Note: The difference in species for the binding affinity data (rat for NAS-181 and human for SB224289) should be considered when making direct comparisons.
Table 2: Comparative In Vivo Efficacy (Microdialysis)
| Experimental Condition | Effect of NAS-181 (1 µM) | Effect of SB224289 (1 µM) | Reference |
| Blockade of CP93129-induced suppression of extracellular 5-HT in rat frontal cortex | Attenuated the suppressant effect of CP93129. | Did not attenuate the suppressant effect of CP93129. | |
| Effect on basal 5-HT levels (in the absence of fluvoxamine) | Reduced 5-HT levels, suggesting potential partial agonistic properties. | Reduced 5-HT levels, suggesting potential partial agonistic properties. |
Signaling Pathways and Mechanism of Action
Both NAS-181 and SB224289 exert their effects by binding to 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons. Antagonism of these receptors blocks the negative feedback mechanism mediated by serotonin, leading to an increase in serotonin release into the synaptic cleft. SB224289 has also been shown to act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.
Experimental Protocols
In Vivo Microdialysis in Rat Frontal Cortex
This protocol is based on the methodology described by Van der Pluijm et al. (2004).[4]
-
Animal Model: Male Wistar rats were used.
-
Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the frontal cortex.
-
Microdialysis Probe: A concentric microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Drug Administration: The 5-HT1B agonist CP93129 (0.1 µM) and the antagonists NAS-181 (1 µM) or SB224289 (1 µM) were administered locally into the frontal cortex via the perfusion fluid. In some experiments, the serotonin reuptake inhibitor fluvoxamine (3 µM) was also included in the perfusate.
-
Sample Collection: Dialysate samples were collected at regular intervals.
-
Analysis: The concentration of 5-HT in the dialysate was determined by high-performance liquid chromatography (HPLC) with electrochemical detection.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors. The protocol for SB224289 is based on the study by Selkirk et al. (1998).[2]
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor were prepared.
-
Assay Buffer: The assay was performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes were incubated with [³⁵S]GTPγS, the test compound (SB224289), and in some cases, a 5-HT agonist.
-
Separation: Bound [³⁵S]GTPγS was separated from free [³⁵S]GTPγS by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.
-
Data Analysis: The data were analyzed to determine the effect of the test compound on basal and agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
The available data suggest that while both NAS-181 and SB224289 are potent and selective 5-HT1B receptor antagonists, NAS-181 demonstrates superior efficacy in blocking agonist-induced effects in an in vivo setting. The differing functional activities of these compounds, with SB224289 acting as an inverse agonist and NAS-181 potentially as a partial agonist, may underlie their distinct in vivo profiles. Researchers should carefully consider these differences when selecting a compound for their specific research needs. Further studies directly comparing the selectivity profiles and functional activities of these two compounds in the same assays would be beneficial for a more complete understanding of their pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of NAS-181 Dimesylate and Alternative 5-HT1B Receptor Antagonists: A Cross-Reactivity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of NAS-181 dimesylate, a potent 5-HT1B receptor antagonist, with two other notable antagonists: GR127935 and SB-224289. The objective is to offer a clear, data-driven resource for researchers engaged in the study of serotonergic systems and the development of targeted therapeutics.
Executive Summary
This compound is a selective antagonist of the rodent 5-HT1B receptor. However, for translational research and clinical development, understanding its interaction with human receptors is paramount. This guide compiles available binding affinity data for NAS-181 and compares it against GR127935, a mixed 5-HT1B/1D antagonist, and SB-224289, a highly selective 5-HT1B antagonist. The data highlights significant differences in their selectivity profiles, which can have profound implications for their pharmacological effects and therapeutic applications.
Comparative Binding Affinity Data
The following table summarizes the available binding affinity (Ki or pKi) values for NAS-181, GR127935, and SB-224289 against various human serotonin (5-HT) receptor subtypes. It is important to note that comprehensive human receptor binding data for NAS-181 is limited in publicly available literature.
| Receptor Subtype | This compound | GR127935 | SB-224289 |
| Human 5-HT1B | Data not available | Potent antagonist | pKi = 8.16 (Ki ≈ 6.9 nM)[1] |
| Rat 5-HT1B | Ki = 47 nM | - | - |
| Human 5-HT1D | Data not available | Nanomolar affinity[2] | >75-fold selectivity for 5-HT1B[1] |
| Human 5-HT1A | Data not available | Low affinity | >75-fold selectivity for 5-HT1B[1] |
| Human 5-HT2A | Data not available | Low affinity | >75-fold selectivity for 5-HT1B[1] |
| Human 5-HT2C | Data not available | Low affinity | >75-fold selectivity for 5-HT1B[1] |
| Human 5-HT1E | Data not available | - | >75-fold selectivity for 5-HT1B |
| Human 5-HT1F | Data not available | - | >75-fold selectivity for 5-HT1B |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki value for NAS-181 is for the rat receptor and may not directly correlate with its affinity for the human receptor.
Analysis of Selectivity Profiles
-
This compound: While established as a potent and selective antagonist for the rodent 5-HT1B receptor, the lack of comprehensive human receptor screening data makes it challenging to fully assess its cross-reactivity profile in a clinical context. The significant species differences between rodent and human 5-HT1B receptors necessitate direct evaluation of NAS-181 against human receptor subtypes.
-
GR127935: This compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors, classifying it as a mixed antagonist.[2] This dual activity can be advantageous in certain therapeutic scenarios but may also lead to off-target effects if selective 5-HT1B antagonism is desired. Its affinity for other 5-HT receptor subtypes is reported to be low.[2]
-
SB-224289: Among the three compounds, SB-224289 demonstrates the highest selectivity for the human 5-HT1B receptor.[1] With over 75-fold selectivity against a panel of other serotonin receptors, it serves as a valuable tool for dissecting the specific roles of the 5-HT1B receptor in physiological and pathological processes.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to determine binding affinities, the following diagrams are provided.
Caption: Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of NAS-181, GR127935, and SB-224289.
Caption: General workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Materials:
-
Cell membranes expressing the human receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]5-HT).
-
Test compounds (NAS-181, GR127935, SB-224289) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
2. Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by agonists and its inhibition by antagonists.
1. Materials:
-
Cell membranes expressing the human GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist for the target receptor.
-
Test compounds (antagonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
2. Procedure:
-
Membranes are pre-incubated with the antagonist at various concentrations.
-
GDP is added to the mixture.
-
The reaction is initiated by the addition of [³⁵S]GTPγS and a fixed concentration of the agonist.
-
The incubation is carried out at a specific temperature and for a defined period.
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
3. Data Analysis:
-
The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.
-
Data are analyzed to calculate the potency of the antagonist (IC50 or pA2 values).
Conclusion
The selection of an appropriate 5-HT1B receptor antagonist for research or therapeutic development requires careful consideration of its selectivity profile. SB-224289 emerges as a highly selective tool for investigating the specific functions of the human 5-HT1B receptor. GR127935 offers a dual 5-HT1B/1D antagonist profile, which may be beneficial in certain contexts. While NAS-181 is a valuable tool for studies involving rodent models, a comprehensive evaluation of its cross-reactivity at human receptors is crucial for its further development. This guide underscores the importance of utilizing compounds with well-characterized selectivity profiles to ensure the validity and translational relevance of research findings.
References
Comparative Analysis of NAS-181 Dimesylate: A Selective 5-HT1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic properties of NAS-181 dimesylate, a potent and selective antagonist for the serotonin 1B (5-HT1B) receptor. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective evaluation of its performance against other known 5-HT1B receptor modulators.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of this compound in comparison to other 5-HT1B receptor antagonists, GR127935 and SB224289. The data highlights the potency and selectivity of NAS-181 in modulating serotonin and acetylcholine levels.
Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | α1-adrenoceptor | α2-adrenoceptor | β-adrenoceptor | Dopamine D1 | Dopamine D2 |
| NAS-181 | High Affinity | Low Affinity | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 |
| GR127935 | High Affinity | High Affinity | - | - | - | - | - | - | - | - | - |
| SB224289 | High Affinity | Moderate Affinity | - | - | - | - | - | - | - | - | - |
Note: Specific Ki values for GR127935 and SB224289 at all listed receptors were not available in the provided search results. NAS-181 demonstrates high selectivity for the 5-HT1B receptor with very low affinity for other serotonin receptor subtypes and adrenergic and dopaminergic receptors.
Table 2: In Vivo Effects on Neurotransmitter Levels
| Compound | Dose | Effect on Extracellular 5-HT in Frontal Cortex (in the presence of a 5-HT1B agonist) | Effect on Basal Extracellular Acetylcholine in Frontal Cortex |
| NAS-181 | 1 µM | Attenuated the suppressant effect of the agonist.[1][2] | Dose-dependent increase, reaching up to 500% of control at 10 mg/kg, s.c.[3] |
| GR127935 | 10 µM | Attenuated the suppressant effect of the agonist.[1][2] | - |
| SB224289 | 1 µM | Did not attenuate the suppressant effect of the agonist.[1][2] | - |
Note: Under conditions without a 5-HT reuptake inhibitor, NAS-181, GR127935, and SB224289 all demonstrated a reduction in 5-HT levels, suggesting potential partial agonist properties in that specific context.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol is based on studies evaluating the effect of NAS-181 on extracellular neurotransmitter levels in the rat brain.[4]
1. Animal Preparation:
-
Adult male Wistar rats are anesthetized with chloral hydrate (400 mg/kg, i.p.).
-
A concentric microdialysis probe is stereotaxically implanted in the frontal cortex.
-
The probe is secured with dental cement, and the animals are allowed to recover for 16-20 hours.
2. Microdialysis Procedure:
-
Probes are perfused with a Ringer solution (147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2) at a constant flow rate of 1.5 µl/min.
-
After a two-hour stabilization period, dialysate samples are collected every 20 minutes.
-
The 5-HT1B receptor agonist CP-93129 is administered through the microdialysis probe to induce a decrease in extracellular 5-HT.
-
NAS-181, GR127935, or SB224289 are co-perfused with the agonist to determine their antagonistic effects. In some experiments, a serotonin reuptake inhibitor like fluvoxamine is included in the perfusate.
3. Sample Analysis:
-
Collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of 5-HT and acetylcholine.
Mandatory Visualizations
Signaling Pathway of 5-HT1B Autoreceptor Antagonism
Caption: Mechanism of NAS-181 at the 5-HT1B autoreceptor.
Experimental Workflow for Evaluating 5-HT1B Antagonists
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of NAS-181 dimesylate and anpirtoline.
A Comparative Analysis of NAS-181 Dimesylate and Anpirtoline for Preclinical Research
Introduction
In the landscape of serotonergic research, the precise modulation of 5-HT receptor subtypes is critical for dissecting their roles in physiological and pathological processes. This guide provides a comparative analysis of two significant research compounds: this compound, a selective 5-HT1B receptor antagonist, and anpirtoline, a potent 5-HT1B receptor agonist with activity at other 5-HT receptors. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of their pharmacological profiles, supported by experimental evidence.
Pharmacological Profile Comparison
NAS-181 and anpirtoline exhibit distinct pharmacological profiles centered around the 5-HT1B receptor. NAS-181 is a selective antagonist for the rat 5-HT1B receptor, while anpirtoline acts as a potent agonist at this site, with additional interactions at 5-HT1A and 5-HT3 receptors.
Receptor Binding Affinity
The binding affinities of NAS-181 and anpirtoline for various serotonin receptor subtypes have been characterized through radioligand binding assays. The data presented below summarizes their inhibitory constant (Ki) values, providing a quantitative measure of their binding potency.
| Compound | Receptor Subtype | Species | Kᵢ (nM) | Reference |
| NAS-181 | rat 5-HT₁B | Rat | 47 | |
| bovine 5-HT₁B | Bovine | 630 | ||
| 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇ | - | >3000 | ||
| α₁, α₂, β-adrenoceptors | - | >3000 | ||
| Dopamine D₁, D₂ | - | >3000 | ||
| Anpirtoline | 5-HT₁B | Rat | 28 | [1][2][3] |
| 5-HT₁A | Rat | 150-151 | [1][2][3] | |
| 5-HT₃ | Rat | 30 | [3] | |
| 5-HT₂ | Rat | 1490 | [1][2] |
Kᵢ (Inhibitory Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.
Functional Activity
The functional effects of these compounds at their target receptors are crucial for interpreting experimental outcomes. NAS-181 primarily acts as an antagonist, blocking the effects of 5-HT1B receptor activation, while anpirtoline mimics the effects of serotonin at this receptor.
| Compound | Receptor | Functional Effect | Key Experimental Findings | Reference |
| NAS-181 | rat 5-HT₁B | Antagonist | - Potentiates K⁺-stimulated [³H]-5-HT release in rat occipital cortical slices.- Antagonizes the anpirtoline-induced decrease in 5-HT metabolism.[4]- Attenuates the CP93129-induced decrease in extracellular 5-HT.[5] | [4][5] |
| Partial Agonist (suggested) | - Reduces basal 5-HT levels in the absence of an agonist in microdialysis studies. | [5][6] | ||
| Anpirtoline | 5-HT₁B | Agonist | - Inhibits forskolin-stimulated adenylate cyclase activity in rat substantia nigra.[1][2]- Inhibits electrically evoked [³H]-5-HT overflow in rat brain cortex slices (EC₅₀ = 55 nM). | [1][2] |
| 5-HT₁A | Agonist (presumed) | - Contributes to its overall pharmacological effects, including antinociceptive and antidepressant-like activities. | [1][7] | |
| 5-HT₃ | Antagonist | - Inhibits 5-HT-induced cation influx in N1E-115 neuroblastoma cells.[8]- Inhibits the 5-HT-induced Bezold-Jarisch reflex in rats. | [8] |
Signaling Pathways
Both NAS-181 and anpirtoline exert their effects by modulating intracellular signaling cascades initiated by 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory G-proteins (Gi/o).
5-HT₁ Receptor Signaling Cascade
References
- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like actions of anpirtoline in a mouse light-dark aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Effect of NAS-181 Dimesylate on Acetylcholine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NAS-181 dimesylate's performance in modulating acetylcholine (ACh) release with other established pharmacological agents. The information presented is supported by experimental data from preclinical in vivo studies, primarily utilizing microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Executive Summary
This compound, a selective 5-HT₁B receptor antagonist, has demonstrated a significant, dose-dependent increase in extracellular acetylcholine levels in key brain regions associated with cognitive function, such as the frontal cortex and hippocampus. This guide compares its efficacy with compounds acting through different mechanisms: acetylcholinesterase (AChE) inhibition, muscarinic autoreceptor antagonism, and vesicular acetylcholine transport inhibition. The data presented below will aid researchers in selecting appropriate tools for modulating cholinergic neurotransmission and in the design of future studies.
Data Presentation: Quantitative Comparison of Acetylcholine Release Modulation
The following tables summarize the quantitative effects of this compound and alternative compounds on acetylcholine release in the rat brain, as measured by in vivo microdialysis.
Table 1: Compounds that Increase Acetylcholine Release
| Compound | Mechanism of Action | Brain Region | Dose/Concentration | Maximal Increase in ACh Release (% of Baseline) |
| This compound | 5-HT₁B Receptor Antagonist | Frontal Cortex | 10 mg/kg, s.c. | ~500% |
| Ventral Hippocampus | 10 mg/kg, s.c. | ~230% | ||
| Physostigmine | Acetylcholinesterase Inhibitor | Frontal Cortex | 10 µM (in perfusate) | >500% (in the presence of scopolamine)[1] |
| Hippocampus | 10 µM (in perfusate) | Significant increase | ||
| Scopolamine | Muscarinic Autoreceptor Antagonist | Frontal Cortex | 0.5 mg/kg, s.c. | ~1000% (10-fold)[2] |
| Hippocampus | 0.5 mg/kg, s.c. | ~2000% (20-fold)[2] | ||
| AF-DX 116 | M₂ Muscarinic Autoreceptor Antagonist | Hippocampus | 2, 4, 8, 16 µM (in perfusate) | Dose-dependent increase[3] |
Table 2: Compounds that Decrease Acetylcholine Release
| Compound | Mechanism of Action | Brain Region | Dose/Concentration | Maximal Decrease in ACh Release (% of Baseline) |
| Vesamicol | Vesicular Acetylcholine Transporter (VAChT) Inhibitor | Striatum | 5 mg/kg, i.p. | ~55%[4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound and the comparative compounds modulate acetylcholine release.
Figure 1. Mechanism of NAS-181 on ACh release.
Figure 2. Mechanism of AChE inhibitors.
Figure 3. Mechanism of muscarinic autoreceptor antagonists.
Figure 4. Mechanism of Vesamicol.
Experimental Protocols
The following section details the typical experimental workflow for in vivo microdialysis to measure acetylcholine release in the rat brain. This protocol is a synthesis of standard procedures described in the cited literature.
Figure 5. In vivo microdialysis experimental workflow.
Detailed In Vivo Microdialysis Protocol for Acetylcholine Measurement in Rat Brain
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are typically used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures should be in accordance with institutional and national guidelines for animal care.
-
Stereotaxic Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula (e.g., 22-gauge) aimed at the brain region of interest (e.g., frontal cortex, hippocampus, or striatum). Stereotaxic coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula into the target brain region.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min). The aCSF typically contains a cholinesterase inhibitor (e.g., 0.1-1 µM neostigmine) to prevent the degradation of acetylcholine in the dialysis tubing.
-
Allow the system to equilibrate for at least 60-120 minutes.
-
Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acid (e.g., 0.1 M perchloric acid) to prevent acetylcholine degradation.
-
Administer the test compound (e.g., NAS-181, physostigmine, scopolamine, or vesamicol) via the desired route (subcutaneous, intraperitoneal, or through the microdialysis probe via reverse dialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Acetylcholine Analysis by HPLC-ECD:
-
Chromatographic System: Utilize an HPLC system with a reversed-phase analytical column suitable for acetylcholine separation.
-
Mobile Phase: An aqueous buffer (e.g., phosphate buffer) containing a cation-pairing reagent is commonly used.
-
Post-Column Enzyme Reactor: The column effluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. Acetylcholine is hydrolyzed to choline, which is then oxidized to betaine and hydrogen peroxide.
-
Electrochemical Detection: The hydrogen peroxide produced is detected by an electrochemical detector with a platinum working electrode.
-
Quantification: The concentration of acetylcholine in the dialysate samples is determined by comparing the peak heights or areas to those of known standards.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe.
-
Conclusion
This compound effectively increases acetylcholine release by antagonizing the inhibitory 5-HT₁B receptors on cholinergic terminals. Its efficacy is comparable to or, in some cases, exceeds that of other established agents acting through different mechanisms. This guide provides a framework for comparing NAS-181 with other cholinergic modulators and offers detailed protocols to aid in the design of future research. The choice of compound will ultimately depend on the specific research question, the desired magnitude and duration of effect, and the targeted brain region.
References
- 1. Effect of physostigmine on relative acetylcholine output induced by systemic treatment with scopolamine in in vivo microdialysis of rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of NAS-181 Dimesylate's Effects on 5-HT Turnover: A Comparative Guide for Researchers
Data Presentation: Comparative Effects on 5-HT Turnover
The following tables summarize the quantitative effects of NAS-181 dimesylate and alternative compounds on 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the rat brain. The ratio of 5-HIAA to 5-HT is a commonly used index of 5-HT turnover. An increase in this ratio generally signifies an increase in serotonin release and metabolism.
Table 1: Effects of this compound on 5-HT Turnover in the Rat Brain
| Brain Region | Dose (mg/kg, s.c.) | % Change in 5-HIAA/5-HT Ratio | Study |
| Frontal Cortex | 1.0 | ~ +40% | Stenfors et al., 2000[1] |
| 5.0 | ~ +80% | Stenfors et al., 2000[1] | |
| 20.0 | ~ +120% | Stenfors et al., 2000[1] | |
| Hippocampus | 1.0 | ~ +50% | Stenfors et al., 2000[1] |
| 5.0 | ~ +90% | Stenfors et al., 2000[1] | |
| 20.0 | ~ +130% | Stenfors et al., 2000[1] | |
| Striatum | 1.0 | ~ +30% | Stenfors et al., 2000[1] |
| 5.0 | ~ +70% | Stenfors et al., 2000[1] | |
| 20.0 | ~ +110% | Stenfors et al., 2000[1] | |
| Hypothalamus | 1.0 | ~ +60% | Stenfors et al., 2000[1] |
| 5.0 | ~ +110% | Stenfors et al., 2000[1] | |
| 20.0 | ~ +150% | Stenfors et al., 2000[1] |
Table 2: Comparative Effects of SSRIs on 5-HT and 5-HIAA Levels in the Rat Brain
| Compound | Dose (mg/kg) | Brain Region | % Change in Extracellular 5-HT | % Change in Extracellular 5-HIAA | Study |
| Fluvoxamine | 1.0 (i.p.) | Frontal Cortex | ~ +150% | ~ -40% | Gardier et al., 1992[2] |
| 10.0 (i.p.) | Frontal Cortex | ~ +250% | ~ -50% | Gardier et al., 1992[2] | |
| 1.0 (i.p.) | Raphe Nuclei | ~ +400% | ~ -40% | Gardier et al., 1992[2] | |
| 10.0 (i.p.) | Raphe Nuclei | ~ +800% | ~ -50% | Gardier et al., 1992[2] | |
| Fluoxetine | 10.0 (i.p.) | Prefrontal Cortex | Significant Increase | Not Reported | Bymaster et al., 2002[3] |
| 10.0 (i.p.) | Hypothalamus | Significant Increase | Not Reported | Bymaster et al., 2002[3] |
Table 3: Comparative Effects of MAOIs on 5-HT and 5-HIAA Levels in the Rat Brain
| Compound | Dose (mg/kg) | Brain Region | % Change in 5-HT | % Change in 5-HIAA | Study |
| Moclobemide | 10.0 (i.p.) | Whole Brain | Not Reported | ~ -50% | Da Prada et al., 1992[4] |
| Phenelzine | 15.0 (daily) | Whole Brain | ~ +400% (day 19) | Not Reported | Baker et al., 1984[5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, focusing on the techniques used to assess 5-HT turnover.
In Vivo Microdialysis for Measuring Extracellular 5-HT and 5-HIAA
-
Principle: In vivo microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal. A small, semi-permeable probe is implanted into the target brain area. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and their metabolites in the extracellular space diffuse across the probe's membrane into the perfusion fluid (dialysate), which is then collected for analysis.
-
Surgical Procedure:
-
Rats are anesthetized, and their heads are fixed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the desired brain region (e.g., frontal cortex, hippocampus, striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for a specified period (typically 5-7 days).
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is connected to a syringe pump and perfused with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to allow for consistent baseline measurements, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The drug of interest (e.g., NAS-181, SSRI, MAOI) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).
-
Dialysate collection continues for a set period post-administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).
-
This method allows for the separation and quantification of 5-HT and 5-HIAA with high sensitivity and specificity.
-
The concentrations of 5-HT and 5-HIAA in the dialysate are calculated and often expressed as a percentage of the baseline levels.
-
Tissue Homogenate Analysis for 5-HT and 5-HIAA
-
Principle: This method involves measuring the total concentration of 5-HT and 5-HIAA in a specific brain region by homogenizing the tissue.
-
Procedure:
-
Animals are euthanized at specific time points after drug administration.
-
The brain is rapidly removed and dissected to isolate the regions of interest.
-
The tissue samples are weighed and homogenized in a suitable buffer (e.g., perchloric acid).
-
The homogenates are centrifuged to pellet proteins and other cellular debris.
-
The supernatant, containing the neurotransmitters and metabolites, is collected and analyzed by HPLC-ECD.
-
Mandatory Visualization
Signaling Pathway of the 5-HT1B Receptor
Caption: 5-HT1B autoreceptor signaling pathway and the antagonistic action of NAS-181.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of a typical in vivo microdialysis experiment to measure neurotransmitter levels.
References
- 1. Acute treatment with fluvoxamine elevates rat brain serotonin synthesis in some terminal regions: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvoxamine preferentially increases extracellular 5-hydroxytryptamine in the raphe nuclei: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat brain concentrations of 5-hydroxytryptamine following acute and chronic administration of MAO-inhibiting antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NAS-181 Dimesylate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of NAS-181 dimesylate, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar cytotoxic agents.
Waste Categorization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste categorization at the point of generation. This compound waste is classified into two primary streams: trace and bulk waste. This distinction is crucial as it dictates the required disposal pathway.
Table 1: Categorization of this compound Waste
| Waste Category | Description | Examples |
| Trace Waste | Items contaminated with less than 3% of the original weight of the this compound compound.[1][2] | Empty vials, ampules, and packaging; used personal protective equipment (PPE) such as gloves, gowns, and masks; contaminated lab supplies (e.g., pipette tips, tubing, absorbent pads).[3][4] |
| Bulk Waste | Items contaminated with more than 3% of the original weight of the this compound compound.[1][2] | Unused or expired this compound; grossly contaminated PPE; materials used to clean up significant spills.[1][3] |
Step-by-Step Disposal Procedures
The following protocols provide a clear, sequential guide for handling and disposing of this compound waste.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator (if handling powders or creating aerosols)
Trace Waste Disposal Protocol
-
Segregation: At the point of generation, immediately place all trace waste into a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[2][5] These containers should be clearly labeled with "Trace Chemotherapy Waste" and the cytotoxic symbol.
-
Container Management: Do not overfill waste containers. Once three-quarters full, securely seal the yellow bag.
-
Storage: Store sealed trace waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste vendor.
-
Final Disposal: Trace chemotherapy waste must be incinerated at a permitted facility.[2][3]
Bulk Waste Disposal Protocol
-
Segregation: Place all bulk waste into a designated, leak-proof, and puncture-resistant container lined with a black hazardous waste bag.[1][3] These containers must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and bear the appropriate hazard symbols.
-
Container Management: As with trace waste, do not overfill containers. Securely seal the black bag when the container is three-quarters full.
-
Storage: Store sealed bulk waste containers in a designated hazardous waste accumulation area. This area must be secure and have secondary containment.
-
Final Disposal: Bulk chemotherapy waste is classified as hazardous waste and must be transported by a licensed hazardous waste hauler for incineration at a permitted hazardous waste facility.[6]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.
Table 2: Spill Response and Decontamination
| Spill Size | Procedure |
| Small Spill | 1. Cordon off the area. 2. Wear appropriate PPE. 3. Cover the spill with absorbent pads, working from the outside in. 4. Clean the area with a detergent solution, followed by a rinse with water. 5. All cleanup materials are considered bulk waste and must be disposed of accordingly. |
| Large Spill | 1. Evacuate the immediate area. 2. Notify the laboratory supervisor and institutional safety officer. 3. Restrict access to the area. 4. Follow institutional procedures for large chemical spills, which may involve a specialized hazardous materials team. |
While chemical inactivation for cytotoxic drugs is generally not recommended due to the potential for producing more hazardous byproducts, some studies have explored methods for specific agents.[7][8] However, without validated inactivation data for this compound, this method should be avoided.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. stericycle.com [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. echemi.com [echemi.com]
- 7. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling NAS-181 dimesylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of NAS-181 dimesylate, ensuring a secure laboratory environment.
This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of this compound. The following procedural guidance is based on available safety data and general best practices for laboratory chemical management.
Immediate Safety and Personal Protective Equipment (PPE)
While a Material Safety Data Sheet (MSDS) for NAS-181 from AbMole BioScience classifies the substance as "Not a hazardous substance or mixture," it is imperative to handle this research chemical with a high degree of caution, as comprehensive toxicological data may not be available.[1][2] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Inspect for tears or holes before use and change frequently. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will further ensure a safe operational workflow.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting: Whenever possible, handle the solid form of this compound within a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, wear a dust mask or respirator.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is critical to maintaining a safe laboratory and environment.
Waste Disposal Guidelines:
-
Solid Waste: Unused or waste this compound solid should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound should be collected in a labeled, sealed waste container.
-
Empty Containers: "RCRA Empty" containers (no freestanding liquid and all pourable contents removed) can typically be disposed of in the regular trash after the label has been defaced.[3][4]
-
Disposal Route: As NAS-181 is classified as non-hazardous, disposal may be possible through standard laboratory waste streams. However, it is crucial to consult and adhere to your institution's specific waste disposal policies and local regulations.[3][5][6][7][8] Some facilities may allow for the disposal of non-hazardous liquids down the drain with copious amounts of water, but this requires institutional approval.[3][6]
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. abmole.com [abmole.com]
- 3. sfasu.edu [sfasu.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
